2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHTVTHOPTTYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334887 | |
| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34549-69-4 | |
| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34549-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a viable synthetic pathway for this compound, a valuable chemical intermediate. The synthesis involves a two-step process commencing with the formylation of 4-methoxyphenol to yield 2-Hydroxy-5-methoxybenzaldehyde, which is subsequently nitrated to produce the target compound. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group onto the 4-methoxyphenol ring to create the intermediate, 2-Hydroxy-5-methoxybenzaldehyde. The second step is the regioselective nitration of this intermediate to yield the final product.
"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and other fine chemicals. Its unique electronic environment, arising from the interplay of electron-withdrawing and electron-donating groups, makes it a valuable precursor for a diverse range of chemical transformations.
Core Chemical Properties
This compound, with the chemical formula C₈H₇NO₅, is a compound that presents as a powder. Its structure incorporates a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring, which dictates its chemical reactivity and physical characteristics.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 197.14 g/mol | [1] |
| Exact Mass | 197.03242232 g/mol | [2] |
| Melting Point | 129-134 °C | [2] |
| Boiling Point (Predicted) | 303.1±42.0 °C | [2] |
| Density (Predicted) | 1.456±0.06 g/cm³ | [2] |
| pKa | 5.28±0.38 | [2] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 92.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectral Information
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry : GC-MS data is available, providing information on the fragmentation pattern of the molecule.[1]
-
Infrared (IR) Spectroscopy : Vapor phase IR spectra have been recorded.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for this compound is not detailed in the provided search results, NMR spectroscopy is a key technique for determining the chemical environment of the hydrogen and carbon atoms.[3] For the related isomer, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 1H NMR data is available.[4][5]
-
UV-Vis Spectroscopy : The presence of chromophoric aldehyde and nitro groups, along with auxochromic hydroxyl and methoxy groups, results in characteristic absorption maxima in the UV-Vis spectrum.[5]
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general method for the nitration of a similar compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), to produce 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is described and can be considered a representative synthetic approach.[6]
Representative Synthesis of a Nitrated Hydroxy-methoxybenzaldehyde
This protocol outlines the synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde from o-vanillin.[6]
Materials:
-
o-vanillin
-
Glacial acetic acid
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ice-cold water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve o-vanillin (1 mmol) in 3 mL of glacial acetic acid in a 50 mL test tube.
-
Add solid Y(NO₃)₃·6H₂O (1 mmol) to the solution.
-
Shake the reaction mixture continuously for 10 minutes at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.
-
Upon completion, add 30 mL of ice-cold water to the reaction mixture and let it stand for 15 minutes.
-
Collect the precipitated solid product by filtration.
-
Wash the solid product with cold water.
-
The obtained solid product can be used for analysis without further purification.[6]
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzaldehyde like this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as hazardous.[1] The aggregated GHS information indicates that it is toxic if swallowed and may cause an allergic skin reaction.[1]
GHS Classification: [1]
-
Pictogram: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed
-
H317: May cause an allergic skin reaction
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333+P317: If skin irritation or rash occurs: Get medical help.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
For the isomeric compound 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, the hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5][8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[8]
Applications in Drug Development
Substituted benzaldehydes like this compound are valuable intermediates in medicinal chemistry.[9] The aldehyde group serves as a reactive site for condensation reactions, for instance, with primary amines to form Schiff bases, which are a class of compounds extensively studied for a wide range of biological activities.[9] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle to access a diverse array of heterocyclic compounds and other functionalized molecules with potential therapeutic applications.[9]
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]
- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
CAS Number: 34549-69-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and putative biological activities, offering a valuable resource for researchers in drug discovery and development.
Core Compound Information
This compound is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methoxy, nitro, and formyl functional groups. These groups contribute to its unique chemical reactivity and potential for biological interactions.
Structure:
Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties is presented below. This data is essential for compound identification, purity assessment, and predicting its behavior in various experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34549-69-4 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1][2][3] |
| Appearance | Powder | |
| Melting Point | 129-134 °C | |
| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1] |
| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [1] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available, but detailed peak assignments not published in readily available literature. | [4] |
| ¹³C NMR | Spectra available, but detailed peak assignments not published in readily available literature. | [4] |
| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 197, 179, 149 | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [1] |
Synthesis
This compound is typically synthesized via the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The following is a representative experimental protocol adapted from established procedures for the nitration of phenolic aldehydes.
Experimental Protocol: Synthesis from o-Vanillin
Materials:
-
o-Vanillin
-
Glacial Acetic Acid
-
Nitric Acid (concentrated)
-
Sulfuric Acid (concentrated)
-
Ice
-
Deionized Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 ratio) while cooling in an ice bath. This process is highly exothermic.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of o-vanillin over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Workflow for the synthesis of this compound.
Potential Biological Activities
While direct and extensive experimental evidence for the biological activity of this compound is limited in publicly available literature, research on structurally related nitrobenzaldehyde and salicylaldehyde derivatives provides a strong basis for predicting its potential pharmacological properties.
Putative Anticancer Activity
The evaluation of a novel compound's anticancer potential typically follows a hierarchical screening process.
General workflow for anticancer drug discovery.
Putative Antimicrobial Activity
The presence of both hydroxyl and nitro groups on a benzaldehyde scaffold is a key structural feature often associated with antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) values for this compound are not reported in the available literature, it is plausible that this compound may exhibit antibacterial and antifungal properties. The proposed mechanism for related compounds often involves the disruption of microbial cell membranes.
A standard workflow for evaluating the antimicrobial potential of a novel compound is outlined below.
General workflow for antimicrobial evaluation.
Putative Signaling Pathway Interactions
Direct experimental evidence implicating this compound in the modulation of specific signaling pathways is currently lacking in the scientific literature. However, research on other substituted benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for further investigation in the fields of anticancer and antimicrobial drug discovery. While current publicly available data is limited, the known activities of structurally similar compounds provide a strong rationale for its biological evaluation. Future research should focus on a comprehensive characterization of its biological activities, including in vitro and in vivo studies, to determine its therapeutic potential and elucidate its mechanism of action at the molecular level. The development of a reliable and scalable synthetic protocol will also be crucial for facilitating these investigations.
References
"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" molecular structure
An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde featuring a benzaldehyde core with hydroxyl, methoxy, and nitro functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a distinct electronic profile, making it a molecule of significant interest for synthetic chemists. Its structure is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), a class of compounds known for their biological activities and utility as versatile precursors in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to this compound. It also explores its potential biological activities and applications based on research conducted on structurally related compounds, serving as a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a hydroxyl group, at position 3 with a nitro group, and at position 5 with a methoxy group.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 34549-69-4 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1] |
| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [1][2] |
| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source/Comment |
| Physical Form | Powder | [2] |
| Melting Point | 129-134 °C | [2][3] |
| Boiling Point | 303.1 ± 42.0 °C | (Predicted)[3] |
| Density | 1.456 ± 0.06 g/cm³ | [3] |
| pKa | 5.28 ± 0.38 | [3] |
| XLogP3 | 1.4 | A measure of lipophilicity.[1] |
| Topological Polar Surface Area | 92.4 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While complete spectral data is not always publicly available, characteristic features can be predicted or are found in databases.
Table 3: Mass Spectrometry Data (GC-MS)
| m/z (Top 3 Peaks) | Source |
| 197 | [1] |
| 179 | [1] |
| 149 | [1] |
Table 4: Predicted Spectroscopic Features
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber | Source/Comment |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 ppm | Highly deshielded proton.[4][5][6] |
| Phenolic (-OH) | 10.0 - 12.0 ppm | Broad singlet, variable. | |
| Aromatic (Ar-H) | 7.0 - 8.5 ppm | Two singlets or doublets. | |
| Methoxy (-OCH₃) | ~3.9 ppm | Singlet. | |
| ¹³C NMR | Aldehyde (C=O) | 190 - 200 ppm | Characteristic for aromatic aldehydes.[6][7] |
| Aromatic (Ar-C) | 110 - 165 ppm | Complex pattern of 6 signals. | |
| Methoxy (-OCH₃) | ~56 ppm | ||
| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | Intramolecular H-bonding may be present.[8] |
| C-H stretch (aldehyde) | 2700 - 2860 cm⁻¹ (two bands) | Characteristic for aldehydes.[4][6] | |
| C=O stretch (aldehyde) | 1680 - 1705 cm⁻¹ (strong) | Conjugation lowers the frequency.[6][8] | |
| N=O stretch (nitro) | 1500 - 1550 cm⁻¹ (strong, asymm.) 1330 - 1370 cm⁻¹ (strong, symm.) | ||
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the synthesis and characterization of this compound. The following sections outline representative procedures.
Synthesis
A plausible synthetic route to this compound is the direct nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing, while the aldehyde is meta-directing. The substitution at position 3 is sterically and electronically favored.
Caption: General workflow for the nitration of a substituted benzaldehyde.
Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is adapted from general procedures for the nitration of similar phenolic aldehydes.[9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitrating Agent Addition: While maintaining the low temperature, add a nitrating agent (e.g., a cooled mixture of nitric acid in acetic acid or sulfuric acid) dropwise over 30-60 minutes. The reaction is exothermic and temperature control is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Structural Characterization
The following are standard protocols for confirming the identity and purity of the synthesized product.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.
-
Data Processing: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in Table 4.
Potential Biological Activity and Applications
While direct experimental data on the biological activity of this compound is limited, the activities of structurally related compounds provide a strong basis for predicting its potential.
Nitro-substituted salicylaldehydes are known to exhibit potent antimicrobial properties.[11][12] Studies have shown that substituents like nitro groups on the salicylaldehyde ring can dramatically increase activity against a range of bacteria and fungi.[11] For instance, the isomeric compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has demonstrated antibacterial activity, which is attributed to its ability to bind metal ions.[13] Therefore, it is plausible that this compound could also possess antimicrobial or other pharmacological properties.
In drug development, nitroaromatic compounds, including nitrobenzaldehydes, serve as crucial intermediates.[14][15][16][17] The nitro group can be readily reduced to an amine, providing a synthetic handle for further elaboration into more complex molecules, such as Schiff bases or heterocyclic scaffolds, which are known to have a wide range of biological activities.[9][18]
Caption: Role as a precursor in synthesizing compound libraries for drug discovery.
Conclusion
This compound is a well-defined aromatic compound with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. Its distinct pattern of functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating novel compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile molecule, particularly in the search for new therapeutic agents. Further investigation into its biological profile is warranted based on the known activities of structurally similar salicylaldehydes.
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-羟基-5-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]
- 14. nbinno.com [nbinno.com]
- 15. innospk.com [innospk.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS No: 34549-69-4). Due to the limited availability of experimentally derived spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also presented to facilitate further research and analysis.
Mass Spectrometry Data
Mass spectrometry of this compound has been reported, providing valuable information for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak consistent with its molecular weight.
Table 1: Mass Spectrometry Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Mass Spectrum (GC-MS) | m/z 197 (Top Peak), 179, 149 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H |
| Aromatic-H (H-4) | 7.5 - 7.8 | Doublet | 1H |
| Aromatic-H (H-6) | 7.2 - 7.5 | Doublet | 1H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Hydroxyl (-OH) | 10.0 - 12.0 | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 188 - 192 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-OCH₃ | 150 - 155 |
| Aromatic C-NO₂ | 140 - 145 |
| Aromatic C-H | 115 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy Data
While specific experimental IR spectra with detailed peak assignments for this compound are not widely published, the characteristic absorption bands can be predicted based on its functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aldehyde) | 2700 - 2900 | Medium, two bands |
| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |
| N=O Stretch (nitro, asymmetric) | 1500 - 1550 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| N=O Stretch (nitro, symmetric) | 1330 - 1370 | Strong |
| C-O Stretch (methoxy) | 1200 - 1275 | Strong |
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic and spectrometric data. The following are generalized protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR for a good signal-to-noise ratio.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions :
-
Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250-280 °C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Functional Group Correlation to Spectroscopic Data.
References
An In-depth Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting known qualitative information, outlining standardized experimental protocols for determining precise quantitative values, and discussing the potential biological relevance of this compound.
Core Compound Information
This compound is an aromatic aldehyde with the chemical formula C₈H₇NO₅. Its structure features a benzene ring substituted with a hydroxyl, a methoxy, a nitro, and a formyl group, making it a compound of interest for various chemical syntheses and potential pharmaceutical applications.
| Property | Value | Source |
| CAS Number | 34549-69-4 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][3] |
| Melting Point | 127-134 °C | [4] |
| Appearance | Cream to yellow or brown/grey powder | [5] |
Solubility Profile
Currently, there is limited quantitative solubility data for this compound in the scientific literature. The available information is qualitative.
| Solvent | Solubility | Source |
| Water | Slightly soluble | [6][7] |
| Organic Solvents | Data not available |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, the following standardized protocol, adapted from general laboratory procedures for organic compounds, can be employed.[8][9][10]
Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 34549-69-4 | FH70278 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 7. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 9. www1.udel.edu [www1.udel.edu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group—provides a rich platform for a diverse array of chemical transformations. This guide details the physicochemical properties, synthesis, and key applications of this compound, offering experimental protocols and data to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of its functional groups allows for the construction of complex molecular architectures, including Schiff bases and various heterocyclic systems, which are prominent scaffolds in many biologically active compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key data for this compound are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem[1] |
| Molecular Weight | 197.14 g/mol | PubChem[1] |
| Appearance | Cream to yellow or brown powder | Thermo Fisher Scientific[2] |
| Melting Point | 129-134 °C | Sigma-Aldrich[3] |
| CAS Number | 34549-69-4 | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Spectroscopic data is crucial for the identification and characterization of the compound throughout a synthetic sequence.
| Spectrum Type | Key Signals/Information | Source |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, methoxy, and hydroxyl protons. | PubChem[4] |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. | PubChem[4] |
| IR Spectroscopy | Characteristic peaks for O-H, C=O (aldehyde), N-O (nitro), and aromatic C-H stretching. | PubChem[4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | PubChem[4] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the electrophilic nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The hydroxyl and methoxy groups are ortho-, para-directing, activating groups, while the aldehyde is a meta-directing, deactivating group. The nitration occurs at the 3-position due to the directing effects of the hydroxyl and methoxy groups. A representative experimental protocol adapted from the nitration of similar phenolic aldehydes is provided below.[5]
Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is exothermic.
-
Addition: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
References
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Technical Review of Its Synthesis, Properties, and Potential as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it an intriguing candidate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on available data and studies of structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1][2][3] |
| CAS Number | 34549-69-4 | [1][2][3] |
| Melting Point | 129-134 °C | [4] |
| Boiling Point (Predicted) | 303.1±42.0 °C | [4] |
| Density (Predicted) | 1.456±0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.28±0.38 | [4] |
| Appearance | Powder | |
| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [1][2] |
| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and representative method involves the nitration of the commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde).[5] The following protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.
Representative Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Caption: A flowchart illustrating the synthetic pathway for this compound.
Potential Biological Activities
Direct experimental evidence for the biological activity of this compound from primary research literature is limited. However, a commercial supplier, Biosynth, has claimed that the compound exhibits anti-cancer properties, including the inhibition of protein synthesis and the induction of apoptosis in colon and cervical cancer cells.[1] Furthermore, extensive research on structurally related substituted salicylaldehydes and their derivatives provides a strong basis for predicting its potential pharmacological properties.
Anticancer Activity
The presence of nitro and hydroxyl groups on a benzaldehyde scaffold is a key feature for potential antimicrobial and anticancer efficacy.[6] Studies on various salicylaldehyde benzoylhydrazones have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Quantitative Data on Related Compounds:
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some salicylaldehyde hydrazone derivatives against various human cancer cell lines. It is important to note that these are related compounds, and the activity of this compound itself may differ.
| Compound Type | Cell Line | IC₅₀ (µM) | Source |
| 5-Methoxysalicylaldehyde Hydrazones | Breast (MDA-MB-231) | 0.91 - 12.07 | [7] |
| 3-Methoxysalicylaldehyde Hydrazones | Leukemia (HL-60) | Potent cytotoxicity reported | [8] |
| 5-Nitrosalicylaldehyde Benzoylhydrazones | Leukemia (HL-60, BV-173) | Micromolar concentrations | [8] |
| 5-Bromosalicylaldehyde Hydrazones | Leukemia (SKW-3, HL-60) | 3.02 - 3.14 | [8] |
Putative Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Based on the activity of related nitrobenzaldehyde derivatives and general mechanisms of anticancer drugs, a putative signaling pathway for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A putative signaling pathway for apoptosis induction by this compound.
Antimicrobial Activity
Substituted aromatic aldehydes, particularly those with nitro and hydroxy groups, have demonstrated significant antimicrobial activity.[9] Schiff bases derived from salicylaldehydes are also widely studied for their antibacterial and antifungal properties. While specific data for this compound is not available, related compounds have shown promising results. For example, 4-methoxysalicylaldehyde has exhibited antimicrobial activity against various foodborne bacteria with MIC values ranging from 30.1 to 67.3 μg/mL.[9]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential anticancer and antimicrobial activities of a compound like this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: A workflow diagram for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation in the fields of antimicrobial and anticancer drug discovery. While direct experimental data on its biological activities are currently scarce in the public domain, the known activities of structurally similar compounds provide a strong rationale for its synthesis and systematic biological evaluation. Future research should focus on a validated, high-yield synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth screening for its biological activities. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound | 34549-69-4 | FH70278 [biosynth.com]
- 2. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-HYDROXY-5-METHOXY-3-NITRO-BENZALDEHYDE | 34549-69-4 [chemicalbook.com]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" safety and handling
An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification and Properties
This compound is a substituted aromatic aldehyde. Its chemical structure and properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [1][2][3][4][5][6] |
| Molecular Weight | 197.14 g/mol | [1][2][3][4][6] |
| CAS Number | 34549-69-4, 17028-61-4 | [1][2][3][4][5] |
| Appearance | Cream to yellow or brown or grey to grey/green powder | [3][7] |
| Melting Point | 127-134 °C, 137.0-143.0°C, 141-143 °C | [3][4][7] |
| Solubility | Slightly soluble in water. | [4][8] |
| Synonyms | 5-Methoxy-3-nitrosalicylaldehyde, 2-hydroxy-3-nitro-5-methoxybenzaldehyde | [1] |
Hazard Identification and Classification
The hazard classification of this compound can vary slightly between suppliers. It is crucial to consult the specific safety data sheet (SDS) for the product in use. The compound is generally considered hazardous.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 3 or 4 | Skull and crossbones or Exclamation mark | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed | [1][3][9] |
| Skin Sensitization | 1 | Exclamation mark | Warning | H317: May cause an allergic skin reaction | [1][3] |
| Skin Corrosion/Irritation | 2 | Exclamation mark | Warning | H315: Causes skin irritation | [2][9][10] |
| Serious Eye Damage/Eye Irritation | 2 | Exclamation mark | Warning | H319: Causes serious eye irritation | [2][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation mark | Warning | H335: May cause respiratory irritation | [2][10] |
Safe Handling and Storage Workflow
Proper handling and storage procedures are essential to minimize the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological data presented in safety data sheets are not publicly available. The hazard classifications are typically based on data from studies conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), as well as on data from similar compounds and computational models.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, appropriate personal protective equipment must be worn when handling this compound.[11]
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.[9]
-
Skin Protection :
-
Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][12]
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately[9][13]:
-
Inhalation : Move the person to fresh air.[9][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[9][13] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[13]
-
Eye Contact : Rinse cautiously with water for several minutes.[9][13] Remove contact lenses, if present and easy to do. Continue rinsing.[9][13] If eye irritation persists, get medical advice/attention.[13]
-
Ingestion : Rinse mouth with water.[9][13] Do NOT induce vomiting. Call a poison center or doctor/physician immediately if you feel unwell.[9][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]
-
Specific Hazards from the Chemical : In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[13]
-
Protective Equipment for Firefighters : Firefighters should wear self-contained breathing apparatus and full protective gear.[13]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[9] Ensure adequate ventilation.[9]
-
Environmental Precautions : Prevent the chemical from entering drains.[9]
-
Methods for Cleaning Up : Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][13]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and stored in a locked area.[5]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[13] The material should be sent to an approved waste disposal plant.[13]
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the manufacturer's safety data sheet and a comprehensive risk assessment before use.
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 34549-69-4 [sigmaaldrich.com]
- 4. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 9. valsynthese.ch [valsynthese.ch]
- 10. fishersci.com [fishersci.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. fishersci.com [fishersci.com]
Synonyms for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" (e.g., 3-Nitro-5-methoxysalicylaldehyde)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging role in drug development, particularly in the synthesis of novel therapeutic agents.
Chemical Identity and Synonyms
This compound is a substituted salicylaldehyde that is also known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for a comprehensive literature search and procurement of the compound.
The primary IUPAC name for this compound is This compound . However, it is frequently referred to by other systematic and common names, including:
-
3-Nitro-5-methoxysalicylaldehyde
-
5-Methoxy-3-nitrosalicylaldehyde
-
5-Nitro-o-vanillin
-
2-hydroxy-3-nitro-5-methoxybenzaldehyde
-
Benzaldehyde, 2-hydroxy-5-methoxy-3-nitro-
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number, molecular formula, and other identifiers are provided in the tables below.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings. The key properties are summarized in the following tables.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 34549-69-4 | [1][2][3] |
| Molecular Formula | C₈H₇NO₅ | [1][2][3] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | [2] |
| InChIKey | CCHTVTHOPTTYSY-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Powder | [2] |
| Melting Point | 129-134 °C | [4] |
| Boiling Point | 303.1 ± 42.0 °C (Predicted) | [4] |
| Density | 1.456 ± 0.06 g/cm³ | [4] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 92.4 Ų | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through the nitration of a suitable precursor. A common and effective method involves the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
Synthesis of this compound from o-Vanillin
This protocol describes the nitration of o-vanillin using a nitrating mixture of nitric acid and sulfuric acid.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Glacial Acetic Acid (optional, as a solvent)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a 2:1 ratio of concentrated sulfuric acid to concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
-
Dissolution of Starting Material: Dissolve o-vanillin in a minimal amount of glacial acetic acid or concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of o-vanillin while maintaining the reaction temperature at or below 0°C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. A yellow precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of Schiff Bases from this compound
This compound is a valuable precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.
Materials:
-
This compound
-
A primary amine (e.g., an aniline derivative)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent.
Applications in Drug Development
This compound and its derivatives are of significant interest in drug discovery and development due to their potential biological activities.
Antimicrobial Activity
The presence of hydroxyl, nitro, and methoxy groups on the benzaldehyde scaffold is associated with antimicrobial properties. This compound and its derivatives, particularly Schiff bases and their metal complexes, have been investigated for their activity against various bacterial and fungal strains. The proposed mechanism of action for some salicylaldehyde derivatives involves the disruption of the microbial cell membrane.
Anticancer Activity
Nitrobenzaldehyde derivatives have been explored as potential anticancer agents.[5] Some studies suggest that these compounds may induce apoptosis in cancer cells. This compound has been shown to inhibit the proliferation of colon and cervical cancer cells in culture.[1] The mechanism of action is thought to involve the inhibition of protein synthesis and induction of apoptosis.[1]
Putative Signaling Pathway Interactions
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, research on structurally related benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades.
One such putative target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to influence this pathway, suggesting that this compound or its derivatives might exert their anticancer effects through a similar mechanism. However, further research is required to elucidate the specific molecular targets and confirm this hypothesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with a growing profile in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the potential for derivatization into biologically active compounds, such as Schiff bases, make it an attractive scaffold for further investigation. While preliminary studies on its antimicrobial and anticancer activities are promising, further in-depth research is necessary to fully elucidate its mechanisms of action and to identify specific molecular targets and signaling pathways. This technical guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.
References
A Deep Dive into 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Theoretical and Computational Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic chemistry. Its unique electronic environment, arising from the interplay of electron-donating hydroxyl and methoxy groups with electron-withdrawing nitro and aldehyde functionalities, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules, including Schiff bases.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and computational drug design.
Introduction
Substituted benzaldehydes are a class of organic compounds with significant importance in the pharmaceutical and chemical industries. This compound, in particular, has garnered attention as a key intermediate in the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4][5] Furthermore, this compound and its derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments.[6][7][8]
The reactivity and biological activity of this compound are intrinsically linked to its molecular structure and electronic properties. Theoretical and computational studies, such as Density Functional Theory (DFT), provide invaluable insights into these aspects at the atomic level. This guide will explore the synthesis, spectroscopic characterization, and computational analysis of this compound, offering a detailed understanding of its chemical behavior and potential for further functionalization.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the nitration of a substituted benzaldehyde precursor. The following sections detail a common synthetic route and the spectroscopic methods used for its characterization.
Experimental Protocol: Synthesis of this compound
This protocol describes the nitration of 2-hydroxy-5-methoxybenzaldehyde.
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Nitric acid (70%)
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 10-15 °C using a water bath containing a few ice cubes.
-
Prepare a nitrating mixture by carefully adding 70% nitric acid to glacial acetic acid.
-
Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature is maintained between 10-15 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
2.2.1. FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized in the table below. The presence of a strong peak around 1350 and 1550 cm⁻¹ is characteristic of the nitro group.[6] The carbonyl C=O stretching vibration is typically observed between 1680 and 1730 cm⁻¹.[6]
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Stretching | 3600-2800 |
| C-H Aromatic Stretching | ~3000 |
| C=O Aldehyde Stretching | 1730-1680 |
| C=C Aromatic Stretching | ~1500 |
| NO₂ Asymmetric Stretching | ~1550 |
| NO₂ Symmetric Stretching | ~1350 |
2.2.2. UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound in solution typically exhibits absorption peaks between 200 nm and 300 nm, which are attributed to π → π* transitions within the aromatic ring and carbonyl group.[6]
2.2.3. ¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Phenolic (-OH) | 10.0 - 12.0 | Singlet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
Theoretical and Computational Studies
Computational chemistry plays a pivotal role in understanding the structure-property relationships of molecules. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of chemical systems.
Computational Methodology
Quantum chemical calculations on this compound have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-31G+(d,p) basis set.[8] This level of theory is widely used for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.
References
- 1. Structural and biomedical investigations of novel ruthenium schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmcmed.org [ijmcmed.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" as an Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a rich scaffold for chemical modifications. This unique electronic and structural arrangement makes it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The aldehyde functionality readily undergoes condensation reactions, most notably with primary amines to form Schiff bases, which are well-regarded for their diverse pharmacological activities. Furthermore, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of various heterocyclic compounds. These derivatives have shown promise in interacting with biological targets, including DNA and key signaling proteins.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: Schiff bases and their metal complexes derived from this intermediate have shown noteworthy antibacterial and antifungal properties. The chelation of metal ions by these ligands can enhance their biological activity.
-
Anticancer Agents: The core structure is present in compounds that exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of critical cell signaling pathways.
Data Presentation
Table 1: Synthesis of Schiff Base Derivatives from a Structural Isomer¹
| Starting Amine | Product | Reaction Time (h) | Yield (%) |
| 2,4-Dimethylaniline | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | 4 | Not Reported |
| 3,4-Difluoroaniline | 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol | 4 | Not Reported |
¹Data from a study on the positional isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, which demonstrates the synthetic feasibility.
Table 2: Antimicrobial Activity of Schiff Base Metal Complexes Derived from a Structural Isomer¹[1]
| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger | A. clavatus |
| Ligand 1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Cu(II) Complex of Ligand 1 | 250 | 500 | 500 | 250 | 500 | >1000 | >1000 |
| Ni(II) Complex of Ligand 1 | 500 | 250 | 250 | 500 | 250 | 500 | 500 |
| Ligand 2 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Cu(II) Complex of Ligand 2 | 500 | 250 | 250 | 250 | 500 | 500 | 500 |
| Ni(II) Complex of Ligand 2 | 250 | 500 | 500 | 500 | 250 | 250 | 250 |
| Ampicillin | 125 | 250 | 125 | 250 | - | - | - |
| Chloramphenicol | 250 | 125 | 250 | 125 | - | - | - |
| Nystatin | - | - | - | - | 100 | - | - |
| Griseofulvin | - | - | - | - | - | 500 | 500 |
¹Minimum Inhibitory Concentration (MIC) in µg/mL. Ligand 1 is derived from 2,4-dimethylaniline and Ligand 2 from 3,4-difluoroaniline, both with the positional isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Table 3: Cytotoxicity of Structurally Related Schiff Bases against Cancer Cell Lines²
| Compound | A549 (Lung) | HCT-116 (Colon) | Huh-7 (Liver) | MCF-7 (Breast) |
| 8S3 | 10.35 | 11.21 | 12.87 | 9.88 |
| 8S4 | 15.67 | 18.43 | 19.77 | 14.32 |
| 8S5 | 18.32 | 16.54 | 17.89 | 15.91 |
²IC₅₀ values in µg/mL. Compounds are derivatives of 2-hydroxybenzaldehyde.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established nitration procedures for similar phenolic aldehydes.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
Protocol 2: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the desired primary amine (1 mmol) dissolved in a small amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in vacuo.
Protocol 3: Synthesis of Metal Complexes of Schiff Bases
Materials:
-
Schiff base ligand
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (20 mL).
-
In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution, and collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent and dry it over anhydrous CaCl₂.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin, Nystatin)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganisms.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
Putative Signaling Pathway in Cancer Cells
Research on structurally related Schiff bases suggests potential interactions with key cellular signaling cascades, such as the MAPK pathway, which is crucial in regulating cell proliferation and apoptosis.[1][2]
Caption: Putative inhibition of the MAPK signaling pathway.
References
Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with a molecular formula of C8H7NO5 and a molecular weight of 197.14 g/mol .[1][2] Its structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, presents a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive research on the antimicrobial properties of this compound is not widely available in current literature, the known antimicrobial activities of structurally related substituted salicylaldehydes and nitrobenzaldehydes provide a strong rationale for its investigation as a potential antimicrobial agent.[3] The presence of both a hydroxyl and a nitro group on a benzaldehyde structure is considered a key feature for high antimicrobial efficacy.[3]
These application notes provide a framework for researchers to explore the antimicrobial potential of this compound and its derivatives. Detailed protocols for fundamental in vitro assays—Minimum Inhibitory Concentration (MIC) determination and cytotoxicity assessment—are provided to guide the initial stages of drug discovery and development.
Data Presentation
Quantitative data from antimicrobial susceptibility and cytotoxicity testing are crucial for evaluating the potential of a novel compound. The following tables provide a standardized format for presenting such data, allowing for clear comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound/Derivative | Test Organism (Strain ID) | MIC (µg/mL) | Interpretation |
| Example: Compound A | Staphylococcus aureus (ATCC 29213) | 2 | Susceptible |
| Example: Compound A | Escherichia coli (ATCC 25922) | 8 | Intermediate |
| Example: Compound A | Pseudomonas aeruginosa (ATCC 27853) | 32 | Resistant |
| Example: Compound A | Candida albicans (ATCC 10231) | 4 | Susceptible |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is dependent on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are specific to the antimicrobial agent and the microorganism being tested.[4]
Table 2: Cytotoxicity (IC50) of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| Example: Compound A | HEK293 (Human Embryonic Kidney) | >100 |
| Example: Compound A | HepG2 (Human Hepatocellular Carcinoma) | 75.2 |
| Example: Compound A | Vero (Monkey Kidney Epithelial) | 98.5 |
IC50 (half-maximal inhibitory concentration) represents the concentration of a compound that inhibits 50% of the cell viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
Test compound (this compound or its derivatives)
-
Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]
-
Test microorganisms (e.g., bacterial and fungal strains)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent to prepare a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.[4]
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.[4]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5][7]
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[4] The last well in the series will serve as a no-compound control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL and dilute the compound concentration by half, achieving the final desired test concentrations.[4]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][8]
Materials:
-
Mammalian cell line (e.g., NIH/3T3, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Sterile 96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired mammalian cells in a T-75 flask to about 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/mL in 99 µL of culture medium per well and allow them to adhere for a few hours.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add 1 µL of the diluted compound solutions to the respective wells to achieve the final desired concentrations.[9]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the logical workflow for antimicrobial agent development and the experimental protocols.
Caption: Logical workflow for the development of antimicrobial agents.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Caption: Experimental workflow for the MTT Cytotoxicity Assay.
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. myadlm.org [myadlm.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Application of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Dye Synthesis: A Detailed Guide for Researchers
Introduction:
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of various dyes, particularly Schiff base derivatives. The presence of the hydroxyl, methoxy, and nitro groups on the benzaldehyde core allows for the fine-tuning of the spectral and chemical properties of the resulting dyes. These dyes and their metal complexes exhibit interesting photophysical characteristics, including fluorescence, making them suitable for applications in biological imaging, sensing, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of dyes derived from this versatile building block. While specific experimental data for this compound is limited in publicly available literature, the protocols and data for its close isomer, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, are presented as a representative model.
I. Application Notes
The primary application of this compound in dye synthesis is as a precursor for Schiff base ligands. The aldehyde group readily undergoes condensation with primary amines to form an azomethine (-C=N-) linkage, the defining feature of Schiff bases. The resulting dyes can be further complexed with metal ions to modulate their properties.
Key Applications:
-
Fluorescent Probes: Schiff bases derived from substituted salicylaldehydes can exhibit fluorescence. The formation of the imine bond can lead to a significant increase in fluorescence quantum yield, making these compounds useful as "turn-on" fluorescent sensors for aldehydes or amines.
-
Metal Ion Sensors: The Schiff base ligands, with their nitrogen and oxygen donor atoms, can act as chelators for various metal ions. The binding of a metal ion can induce a change in the dye's color or fluorescence, enabling the detection and quantification of the metal ion.
-
Antimicrobial Agents: Schiff bases and their metal complexes have been shown to possess antimicrobial activity against various bacteria and fungi.
-
Nonlinear Optical Materials: Certain Schiff base derivatives have been investigated for their nonlinear optical properties.[1]
II. Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Schiff base dyes and their metal complexes from the isomeric precursor, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. These can serve as a starting point for the development of specific dyes from this compound.
Protocol 1: Synthesis of a Schiff Base Dye
This protocol describes the synthesis of a Schiff base dye by the condensation of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde with an aromatic amine (e.g., 2,4-dimethylaniline).
Materials:
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
-
2,4-dimethylaniline
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 10 mmol of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in 50 mL of ethanol.
-
To this solution, add 10 mmol of 2,4-dimethylaniline.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The mixture is then refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base dye is then dried in a desiccator.
Protocol 2: Synthesis of a Metal Complex of a Schiff Base Dye
This protocol describes the synthesis of a copper(II) complex of the Schiff base dye synthesized in Protocol 1.
Materials:
-
Schiff base dye from Protocol 1
-
Copper(II) acetate monohydrate
-
Methanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 2 mmol of the Schiff base dye in 30 mL of methanol.
-
In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 20 mL of methanol.
-
Add the methanolic solution of copper(II) acetate to the solution of the Schiff base dye with constant stirring.
-
The resulting mixture is refluxed for 1-2 hours.
-
After cooling to room temperature, the precipitated metal complex is collected by filtration.
-
The solid is washed with methanol and then dried.
III. Data Presentation
The following tables summarize the theoretical spectroscopic and electronic properties of Schiff bases derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, which can be used as a reference for newly synthesized dyes.
Table 1: Theoretical Electronic Properties of Schiff Bases Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde [1]
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Band Gap (eV) | First Static Hyperpolarizability (x10⁻³³ esu) |
| MMP | - | - | 1.34 | 29273.7 |
| FMP | - | - | 3.64 | 26500.5 |
MMP and FMP are Schiff bases derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [2][3][4][5] |
| Molecular Weight | 197.14 g/mol | [2][3][4] |
| Melting Point | 129-134 °C | [2] |
| Appearance | Cream to yellow or brown or grey to grey/green powder | [6] |
| CAS Number | 34549-69-4 | [2][3] |
IV. Mandatory Visualization
Diagram 1: General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a Schiff base dye and its metal complex.
Caption: General workflow for synthesis and characterization of Schiff base dyes.
Diagram 2: Proposed Cellular Imaging Workflow
This diagram outlines a logical workflow for evaluating a newly synthesized fluorescent dye for cellular imaging applications.
Caption: Workflow for evaluating a new fluorescent dye in cellular imaging.
Diagram 3: Illustrative Signaling Pathway Application
This diagram illustrates a hypothetical application of a custom-synthesized dye to track a receptor in a signaling pathway.
Caption: Tracking a receptor in a signaling pathway with a custom dye.
References
- 1. Synthesis of Mono- and Diphenyl Substituted Salicylic Aldehydes, Important Building Blocks for the Synthesis of Fluorescent Dyes and Dyes-Sensitizers for DSSC | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 2. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method [wseas.com]
- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Research on 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. The focus is on Schiff base derivatives and their metal complexes, which have shown promising cytotoxic activity against various cancer cell lines. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Introduction
This compound is an aromatic compound that serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[1] Its structural features, including the hydroxyl, methoxy, and nitro groups, provide multiple sites for chemical modification, enabling the generation of a diverse library of compounds for biological screening. In anticancer research, derivatives of this molecule, particularly Schiff bases and their metal complexes, have garnered significant interest due to their demonstrated cytotoxic effects against several cancer cell lines.[1][2]
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known for their wide range of biological activities, including anticancer properties. The formation of metal complexes with these Schiff base ligands can further enhance their therapeutic potential. This document outlines the synthesis of representative derivatives and details the protocols for evaluating their anticancer efficacy.
Synthesis of this compound Derivatives
The primary derivatives explored for anticancer activity are Schiff bases, synthesized by reacting this compound with various primary amines. These Schiff base ligands can then be used to form metal complexes.
General Synthesis of Schiff Base Derivatives
A common synthetic route involves the condensation reaction between this compound and a primary amine in an alcoholic solvent.
Protocol:
-
Dissolve one molar equivalent of this compound in ethanol.
-
Add one molar equivalent of the desired primary amine to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate (the Schiff base derivative) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under a vacuum.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Synthesis of Metal Complexes of Schiff Base Derivatives
The synthesized Schiff base ligand can be further reacted with various metal salts to form metal complexes.
Protocol:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., Nickel(II) acetate, Palladium(II) acetate, Platinum(II) chloride) in the same solvent.
-
Slowly add the metal salt solution to the Schiff base ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture if necessary, using a suitable base (e.g., triethylamine).
-
Reflux the mixture for several hours.
-
Cool the solution and collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent and dry it under a vacuum.
-
Characterize the final metal complex using appropriate analytical techniques.
Anticancer Activity and Quantitative Data
Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Derivative Type | Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base Metal Complex | Cu4(L)2 | HCT116 (Human Colorectal Carcinoma) | 6.56 ± 1.26 | [3] |
| Schiff Base Metal Complex | Pd(II) Complex | MCF-7 (Human Breast Adenocarcinoma) | > 100 | [2] |
| Schiff Base Metal Complex | Pt(II) Complex | HCT-116 (Human Colorectal Carcinoma) | > 100 | [2] |
| Bis-biphenyl Schiff Base | Ligand L3 | MDA-MB-231 (Human Breast Adenocarcinoma) | Not explicitly stated as IC50, but showed a 34.23% reduction in cell viability at 25 µg/ml |
Note: The available data in the provided search results is limited. Further review of the full-text articles is recommended for more comprehensive data.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the stock solution in the complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis and anticancer evaluation of novel compounds.
Putative Apoptotic Signaling Pathway
Research on Schiff base derivatives suggests that they may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of potential apoptotic pathways induced by the derivatives.
References
Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on documented research on Schiff bases and their metal complexes derived from the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, and other similar substituted benzaldehydes. As of the latest literature review, specific studies on the synthesis, characterization, and applications of metal complexes derived directly from 2-hydroxy-5-methoxy-3-nitrobenzaldehyde are limited. Therefore, the provided protocols should be considered as a starting point and may require optimization.
Application Notes
Schiff bases derived from substituted benzaldehydes and their metal complexes are a versatile class of compounds with a wide range of potential applications in medicinal and materials chemistry. The presence of hydroxyl, methoxy, and nitro functional groups on the benzaldehyde ring, combined with the azomethine group of the Schiff base, provides multiple coordination sites for metal ions, leading to stable complexes with diverse geometries and interesting biological and catalytic properties.
Antimicrobial Agents
Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free Schiff base ligands. This increased activity is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid membrane of microorganisms, allowing for interference with normal cellular processes.
The metal complexes of Schiff bases derived from the isomeric 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] It is hypothesized that Schiff base complexes of this compound would exhibit similar properties. Potential mechanisms of antimicrobial action include:
-
Inhibition of Enzyme Activity: The metal complexes can bind to the active sites of cellular enzymes, disrupting their function.
-
Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.
-
Damage to DNA: The complexes may interact with DNA, inhibiting replication and transcription.
Anticancer Agents
Schiff bases and their metal complexes are being extensively investigated for their potential as anticancer drugs. The presence of the nitro group, in particular, can enhance the cytotoxic activity of these compounds. While specific studies on Schiff bases from this compound are not abundant, related compounds have shown promise. The proposed mechanisms for their anticancer activity include:
-
Induction of Apoptosis: The complexes may trigger programmed cell death in cancer cells.
-
Inhibition of Topoisomerase: These enzymes are crucial for DNA replication, and their inhibition can halt cell proliferation.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and damage cancer cells.
Catalytic Applications
The metal complexes of Schiff bases can act as catalysts in various organic reactions. The specific catalytic activity depends on the metal ion and the structure of the Schiff base ligand. Potential catalytic applications include:
-
Oxidation Reactions: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of various substrates.
-
Reduction Reactions: Certain complexes can be employed in catalytic reduction processes.
-
Polymerization Reactions: Some Schiff base metal complexes have been used as catalysts in ring-opening polymerization.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of Schiff bases from this compound and their subsequent metal complexes. These protocols are adapted from literature on closely related compounds and should be optimized for the specific starting materials.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline or a substituted aniline).
Materials:
-
This compound (CAS: 34549-69-4)
-
Primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.97 g, 10 mmol) in 20 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve the primary amine (10 mmol) in 10 mL of absolute ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the solution of the aldehyde with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is then collected by filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Record the yield, melting point, and characterize the product using spectroscopic techniques (FT-IR, ¹H-NMR, Mass Spectrometry).
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) of the Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Absolute Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.
-
The color of the solution will change upon the addition of the metal salt, indicating complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
After refluxing, cool the mixture to room temperature.
-
The precipitated metal complex is collected by filtration.
-
Wash the complex with ethanol and then with a small amount of diethyl ether.
-
Dry the final product in a desiccator.
-
Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized Schiff base and metal complexes
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (as positive controls)
Procedure:
-
Prepare sterile agar plates by pouring the molten agar medium into sterile petri dishes and allowing it to solidify.
-
Prepare a microbial suspension of the test organisms and spread it evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the Schiff base and its metal complexes in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.
-
Also, add the solvent (DMSO) as a negative control and a standard antimicrobial drug as a positive control into separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The following tables are templates for summarizing the characterization and biological activity data.
Table 1: Physicochemical and Spectroscopic Data of Schiff Base and Metal Complexes
| Compound | Molecular Formula | Color | Yield (%) | M.p./Decomp. Temp. (°C) | IR (ν, cm⁻¹) | ¹H-NMR (δ, ppm) |
| Ligand (L) | C₁₅H₁₃N₂O₄ | Yellow | ||||
| [Cu(L)₂(OAc)₂] | C₃₄H₃₀CuN₄O₁₂ | Green | ||||
| [Ni(L)₂Cl₂] | C₃₀H₂₆Cl₂N₄NiO₈ | Light Green | ||||
| ... (other complexes) |
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L) | |||
| [Cu(L)₂(OAc)₂] | |||
| [Ni(L)₂Cl₂] | |||
| ... (other complexes) | |||
| Standard Antibiotic | |||
| Standard Antifungal | |||
| DMSO (Control) | - | - | - |
Visualizations
Caption: General workflow for the synthesis and analysis of metal-Schiff base complexes.
Caption: Workflow for the agar well diffusion antimicrobial screening method.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including coumarins, quinolines, and benzoxazoles, utilizing 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a key starting material. The described methods are based on established synthetic transformations and offer pathways to novel compounds for potential drug discovery and development.
Synthesis of 6-Methoxy-8-nitrocoumarin Derivatives via Knoevenagel Condensation
Coumarins are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2][3][4] The Knoevenagel condensation provides a straightforward method for the synthesis of coumarin-3-carboxylates from salicylaldehydes and active methylene compounds.[5][6]
Experimental Protocol: Synthesis of Ethyl 6-Methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate
This protocol describes the L-proline-mediated Knoevenagel condensation of this compound with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
L-proline
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).
-
Add L-proline (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired ethyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate.
Quantitative Data (Hypothetical):
The following table summarizes expected data based on similar Knoevenagel condensation reactions.[5]
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| Ethyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate | C₁₃H₁₁NO₇ | 293.23 | 85-95 | 145-150 |
| Methyl 6-methoxy-8-nitro-2-oxo-2H-chromene-3-carboxylate | C₁₂H₉NO₇ | 279.20 | 80-90 | 160-165 |
| 3-Acetyl-6-methoxy-8-nitrocoumarin | C₁₂H₉NO₅ | 247.21 | 75-85 | 170-175 |
Diagram of Synthetic Pathway:
Caption: Knoevenagel condensation for coumarin synthesis.
Synthesis of 6-Methoxy-8-nitroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical method for the preparation of quinolines from 2-aminobenzaldehydes or 2-aminoketones and a compound containing an α-methylene group adjacent to a carbonyl.[7][8] A domino nitro reduction-Friedländer heterocyclization allows for the in-situ formation of the 2-aminobenzaldehyde from the corresponding 2-nitrobenzaldehyde, providing a direct route to quinolines.[9]
Experimental Protocol: Synthesis of 2-Methyl-6-methoxy-8-nitroquinoline
This protocol describes the domino reduction-Friedländer reaction of this compound with acetone.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Acetone
-
Ethanol
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Add acetone (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated ammonium hydroxide solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-methoxy-8-nitroquinoline.
Quantitative Data (Hypothetical):
The following table presents expected data for quinoline derivatives based on analogous Friedländer reactions.[9]
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 2-Methyl-6-methoxy-8-nitroquinoline | C₁₁H₁₀N₂O₃ | 218.21 | 70-80 | 155-160 |
| 2-Phenyl-6-methoxy-8-nitroquinoline | C₁₆H₁₂N₂O₃ | 280.28 | 65-75 | 180-185 |
Diagram of Synthetic Pathway:
Caption: Domino nitro reduction-Friedländer synthesis of quinolines.
Synthesis of 2-Aryl-6-methoxy-benzoxazole Derivatives
Benzoxazoles are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized through the condensation of 2-aminophenols with aldehydes.[10][11] A convenient approach involves the reductive cyclization of a 2-nitrophenol with an aldehyde in a one-pot reaction.[12]
Experimental Protocol: Synthesis of 2-Phenyl-6-methoxy-benzoxazole
This protocol outlines a one-pot reductive cyclization of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sulfur powder (S)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.2 eq), FeCl₃·6H₂O (10 mol%), and sulfur powder (2.0 eq) in DMF.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-6-methoxy-benzoxazole.
Quantitative Data (Hypothetical):
The following table summarizes expected data for benzoxazole derivatives based on similar reductive cyclization reactions.[12]
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 2-Phenyl-6-methoxy-benzoxazole | C₁₄H₁₁NO₂ | 225.24 | 70-85 | 100-105 |
| 2-(4-Chlorophenyl)-6-methoxy-benzoxazole | C₁₄H₁₀ClNO₂ | 259.69 | 65-80 | 140-145 |
Diagram of Synthetic Pathway:
Caption: One-pot reductive cyclization for benzoxazole synthesis.
Biological Activity of Synthesized Heterocyclic Compounds
The heterocyclic scaffolds synthesized from this compound are known to be associated with a variety of biological activities.
-
Coumarins: Derivatives of coumarin have been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] They are also known for their antioxidant properties.[1] Some coumarins have shown potential as anti-inflammatory and anticancer agents.[2][13]
-
Quinolines: The quinoline core is a well-established pharmacophore found in numerous drugs, particularly antimalarials.[14] Quinoline derivatives have also been investigated for their anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[14][15]
-
Benzoxazoles: Benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[12][16]
Further biological evaluation of the novel derivatives synthesized from this compound is warranted to explore their therapeutic potential.
References
- 1. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iscientific.org [iscientific.org]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development [jst.vn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde as a Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a scaffold for the development of novel therapeutic agents. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This document provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in generating compounds with potential anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and evaluation of its derivatives are also presented, based on established methodologies for structurally related compounds.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis.
| Property | Value | Reference |
| CAS Number | 34549-69-4 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Melting Point | 129-134 °C | [1] |
| Appearance | Powder | |
| SMILES | COc1cc(C=O)c(O)c(c1)--INVALID-LINK--=O | |
| InChI Key | CCHTVTHOPTTYSY-UHFFFAOYSA-N |
Therapeutic Potential
While direct and extensive studies on the therapeutic applications of this compound are emerging, research on this compound and its structural analogs has revealed promising bioactivities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
This compound has been identified as a compound with potential anti-cancer properties.[2] It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2] Specifically, it has demonstrated inhibitory effects on the growth of colon and cervical cancer cells in culture.[2] The presence of the nitro group, a known pharmacophore in several anticancer drugs, combined with the substituted phenolic ring, likely contributes to its cytotoxic activity.
Derivatives of structurally similar nitrobenzaldehydes have also shown promise as anticancer agents.[3] Some of these compounds are being explored for their utility in photodynamic therapy, a treatment modality where a photosensitizing agent is administered and then activated by light to kill cancer cells.[3]
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3] The pro-apoptotic activity of this compound could be mediated through the modulation of this or other related pathways.
Antimicrobial Activity
A significant area of investigation for derivatives of hydroxy-nitrobenzaldehydes is in the development of novel antimicrobial agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.
Schiff base metal complexes derived from the related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been synthesized and evaluated for their antimicrobial activity.[4] These complexes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus).[4] The antibacterial activity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde itself is suggested to be due to its ability to bind to metal ions.[5]
The antimicrobial potential of derivatives of this compound is therefore a promising area for further research.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of derivatives of this compound. These are based on established procedures for analogous compounds and can be adapted as necessary.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-hydroxy-5-methoxybenzaldehyde.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of Schiff Base Derivatives
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Controls: Include positive controls (microorganisms in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data from Structurally Similar Compounds
While specific quantitative data for therapeutics derived directly from this compound is limited in the public domain, the following table summarizes antimicrobial data for Schiff base metal complexes derived from the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, to illustrate the potential potency of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Metal Complexes of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde [4]
| Compound/Complex | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) | A. clavatus (µg/mL) |
| Schiff Base Ligand 1 (derived from 2,4-dimethylaniline) | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Cu(II) Complex of Ligand 1 | 25 | 50 | 50 | 50 | 50 | 25 | 50 |
| Ni(II) Complex of Ligand 1 | 50 | 50 | 100 | 100 | 100 | 50 | 50 |
| Co(II) Complex of Ligand 1 | 50 | 100 | 100 | >100 | 100 | 50 | 100 |
| Schiff Base Ligand 2 (derived from 3,4-difluoroaniline) | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Cu(II) Complex of Ligand 2 | 25 | 25 | 50 | 50 | 50 | 25 | 25 |
| Ni(II) Complex of Ligand 2 | 50 | 50 | 100 | 100 | 50 | 50 | 50 |
| Co(II) Complex of Ligand 2 | 100 | 100 | >100 | >100 | 100 | 100 | 100 |
| Ampicillin (Standard) | 6.25 | 12.5 | 25 | 50 | - | - | - |
| Chloramphenicol (Standard) | 12.5 | 25 | 12.5 | 25 | - | - | - |
| Nystatin (Standard) | - | - | - | - | 100 | - | - |
| Griseofulvin (Standard) | - | - | - | - | - | 100 | 100 |
Note: The data presented is for illustrative purposes and is derived from a study on a structural isomer. Further research is required to determine the specific activities of derivatives of this compound.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant potential as both anticancer and antimicrobial agents. The synthetic protocols and evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this valuable scaffold. Further investigation into the synthesis of a wider range of derivatives and the elucidation of their mechanisms of action will be crucial in advancing these promising compounds towards clinical development.
References
Application Notes and Protocols for Condensation Reactions of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the condensation reactions involving 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde. Due to its unique substitution pattern, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, this compound serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other functionalized molecules. The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amino group, opening further synthetic pathways. This document details the protocols for key condensation reactions and summarizes the quantitative data for analogous compounds, providing a solid foundation for experimental design and drug discovery endeavors.
Schiff Base Condensation
Schiff bases, characterized by an azomethine (-C=N-) group, are readily formed through the condensation of this compound with primary amines. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction is typically catalyzed by a few drops of acid.
Quantitative Data for Schiff Base Formation (Analogous Compounds)
While specific data for Schiff bases derived directly from this compound is limited in the literature, the following table summarizes data for Schiff bases synthesized from its isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This data can be considered representative for reaction planning.
| Starting Aldehyde | Amine | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-iodo-2-methylaniline | 4-{(E)-[(4-iodo-2-methylphenyl)imine]methyl}-2-methoxy-6-nitrophenol | 82 | 135 | [1] |
Experimental Protocol: Synthesis of a Schiff Base
This protocol is adapted from the synthesis of Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[2]
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., haloaniline) (1.01 equivalents)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the primary amine with constant stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture with stirring for 30-50 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., petroleum ether and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product.
References
Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of fluorescent probes. Its unique electronic properties, arising from the interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups, make it an ideal building block for creating chemosensors. Schiff base condensation of this aldehyde with various primary amines yields probes capable of selectively detecting a range of analytes, most notably metal ions, through mechanisms such as chelation-enhanced fluorescence (CHEF).
This document provides detailed application notes and protocols for the synthesis and utilization of a representative fluorescent probe for the detection of Aluminum (Al³⁺) ions, derived from this compound. The methodologies are based on established principles of fluorescent chemosensor design and synthesis, drawing parallels from structurally similar and well-characterized systems.
Representative Application: Fluorescent Probe for Al³⁺ Detection
A Schiff base ligand, herein designated as Probe-1 , is synthesized through the condensation of this compound and 2-amino-4-methylphenol. This probe demonstrates a selective "turn-on" fluorescent response in the presence of Al³⁺ ions.
Quantitative Data Summary
The photophysical and sensing properties of Probe-1 for Al³⁺ detection are summarized in the table below. The data is representative and based on analogous Schiff base chemosensors reported in the literature.
| Parameter | Value | Reference Analogy |
| Excitation Wavelength (λex) | ~420 nm | [1] |
| Emission Wavelength (λem) of Probe-1 | ~480 nm (weak) | [1] |
| Emission Wavelength (λem) of Probe-1-Al³⁺ complex | ~510 nm (strong) | [1] |
| Stokes Shift | ~90 nm | Calculated |
| Detection Limit (LOD) | 1.98 x 10⁻⁸ M | [1] |
| Binding Stoichiometry (Probe-1:Al³⁺) | 2:1 | [1] |
| Solvent System | DMSO/H₂O (8:2, v/v) | [1] |
Experimental Protocols
I. Synthesis of Fluorescent Probe-1
This protocol details the synthesis of the Schiff base fluorescent probe (Probe-1) from this compound and 2-amino-4-methylphenol.
Materials:
-
This compound
-
2-Amino-4-methylphenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a solution of 1 mmol of 2-amino-4-methylphenol in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting yellow precipitate (Probe-1) is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the synthesized Probe-1 using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
II. Protocol for Al³⁺ Detection
This protocol describes the use of Probe-1 for the fluorescent detection of Al³⁺ ions.
Materials:
-
Probe-1 stock solution (1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) (10 mM in deionized water)
-
DMSO (spectroscopic grade)
-
Deionized water
-
HEPES buffer (or other suitable buffer)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Test Solution: In a quartz cuvette, prepare a 2 mL solution of Probe-1 at a final concentration of 10 µM in a DMSO/H₂O (8:2, v/v) mixture buffered to a physiological pH (e.g., pH 7.4 with HEPES buffer).
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the Probe-1 solution (e.g., from 450 nm to 650 nm) with an excitation wavelength of approximately 420 nm. A weak fluorescence should be observed.
-
Titration with Al³⁺: Add incremental amounts of the Al³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the Probe-1 solution.
-
Fluorescence Measurement after Al³⁺ Addition: After each addition of Al³⁺, gently mix the solution and record the fluorescence emission spectrum. A significant enhancement of the fluorescence intensity at around 510 nm is expected, indicating the formation of the Probe-1 -Al³⁺ complex.
-
Selectivity Test: To assess the selectivity of Probe-1 for Al³⁺, repeat steps 1-4 with other metal ion stock solutions instead of Al³⁺. No significant change in fluorescence should be observed with other common metal ions.
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus Al³⁺ concentration at low concentrations.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of Fluorescent Probe-1.
Signaling Pathway for Al³⁺ Detection
Caption: Proposed signaling mechanism for the detection of Al³⁺ by Probe-1.
References
Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted benzaldehydes are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] The presence of hydroxyl, methoxy, and nitro functional groups on the benzaldehyde ring, specifically in the 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde scaffold, provides a unique electronic environment that makes it a valuable precursor for synthesizing novel therapeutic agents. The aldehyde group serves as a reactive site for condensation reactions with primary amines to form the characteristic azomethine (-C=N-) or imine group of Schiff bases.[3][4] These Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[3][5][6]
This document provides a detailed protocol for the synthesis of Schiff bases from this compound. The protocol is adapted from established procedures for analogous compounds, particularly 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]
Synthesis Pathway Overview
The synthesis of Schiff bases from this compound is a straightforward one-step condensation reaction with a primary amine. The reaction is typically catalyzed by a few drops of acid and proceeds under reflux in an alcoholic solvent.[7]
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol
This protocol details the synthesis of a Schiff base by reacting this compound with a generic primary amine.
Materials:
-
This compound (C₈H₇NO₅, MW: 197.14 g/mol )[8]
-
Primary amine (e.g., aniline, substituted aniline, or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (or another acid catalyst like HCl or H₂SO₄)[7]
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round bottom flask, dissolve 10 mmol of this compound in 20 mL of hot absolute ethanol.[5]
-
Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the chosen primary amine dissolved in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[5][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven.
Characterization
The synthesized Schiff bases can be characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base.
Data Presentation
The following table summarizes the key properties of the starting material and provides a template for recording data for the synthesized Schiff bases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | % Yield |
| This compound | C₈H₇NO₅ | 197.14[8] | 127-131 | Yellow solid | N/A |
| Synthesized Schiff Base (Example) | User Defined | User Defined | User Defined | User Defined | User Defined |
Logical Relationship in Schiff Base Formation
The formation of a Schiff base is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.
Caption: Simplified logical steps in the acid-catalyzed formation of a Schiff base.
Applications in Drug Development
Schiff bases derived from substituted salicylaldehydes are of significant interest in drug development due to their diverse biological activities. The azomethine linkage is crucial for their biological activity.[3] These compounds have been investigated for:
-
Antimicrobial Activity: Many Schiff bases and their metal complexes exhibit potent activity against a range of Gram-positive and Gram-negative bacteria and fungi.[5]
-
Anticancer Activity: Certain Schiff bases have shown promising cytotoxic activity against various cancer cell lines, potentially through mechanisms like apoptosis induction.[3][6]
-
Other Biological Activities: Research has also explored their potential as antiviral, anti-inflammatory, and antioxidant agents.
The synthesis of a library of Schiff bases from this compound by varying the primary amine component can lead to the discovery of novel compounds with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of advanced materials. Its unique molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, allows for a wide range of chemical modifications, making it a precursor for materials with tailored optical, electronic, and chemical properties. In materials science, this compound is primarily utilized in the development of Schiff base derivatives, which can act as ligands for metal complexes, key components of fluorescent sensors, and monomers for specialized polymers. These materials find applications in fields ranging from optoelectronics to chemical sensing and catalysis.
I. Application in Fluorescent Materials and Sensors
Schiff bases derived from this compound exhibit interesting fluorescence properties, which can be modulated by the presence of specific metal ions. This characteristic makes them suitable for the development of selective fluorescent sensors.
A. Synthesis of Schiff Base Fluorescent Probes
The condensation reaction between this compound and a primary amine is the fundamental step in creating these fluorescent materials. The choice of the amine dictates the selectivity and sensitivity of the resulting sensor.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base from a structural isomer, which is adaptable for this compound.[1]
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (or this compound)
-
Substituted aniline (e.g., haloanilines)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 1.015 mmol of the nitrobenzaldehyde derivative in 10 ml of absolute ethanol in a round-bottom flask with stirring until fully dissolved.
-
To this solution, add 1.02 mmol of the chosen substituted aniline.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with stirring for 30-50 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the purified Schiff base product. Recrystallization from absolute ethanol can be performed for further purification.
Logical Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
B. Application as a Fluorescent Sensor for Metal Ions
Schiff bases derived from substituted benzaldehydes can act as "turn-on" fluorescent sensors for specific metal ions, such as Al³⁺.[2][3] The binding of the metal ion to the Schiff base ligand can restrict the C=N isomerization and inhibit the excited-state intramolecular proton transfer, leading to a significant enhancement in fluorescence intensity.
Experimental Protocol: Metal Ion Detection using a Fluorescent Probe
This generalized protocol is based on the application of similar Schiff base probes for metal ion detection.[4]
Materials:
-
Synthesized Schiff base fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Buffer solution (e.g., HEPES)
-
Stock solutions of various metal salts (e.g., Al(NO₃)₃, CuCl₂, FeCl₃)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, place a specific volume of a buffered solution (e.g., DMSO/water mixture).
-
Add a small aliquot of the probe's stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
-
Titration with Metal Ions:
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.
-
After each addition, record the fluorescence spectrum.
-
Observe the changes in fluorescence intensity to determine the sensor's response to the metal ion.
-
Caption: General workflow for the synthesis of Schiff base metal complexes.
B. Characterization of Metal Complexes
The synthesized metal complexes can be characterized by various analytical techniques to determine their structure and properties.
| Ligand/Complex | Formula | Color | Yield (%) | Melting Point (°C) |
| MPM (Ligand) | C₁₇H₁₈N₂O₄ | Yellow | 85 | 162 |
| [Cu(MPM)₂] | C₃₄H₃₄N₄O₈Cu | Brown | 75 | >300 |
| [Ni(MPM)₂] | C₃₄H₃₄N₄O₈Ni | Green | 78 | >300 |
| FPM (Ligand) | C₁₅H₁₂F₂N₂O₄ | Yellow | 82 | 185 |
| [Cu(FPM)₂] | C₃₀H₂₂F₄N₄O₈Cu | Brown | 72 | >300 |
| [Ni(FPM)₂] | C₃₀H₂₂F₄N₄O₈Ni | Green | 76 | >300 |
| Data is for Schiff bases of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and their metal complexes. | ||||
| [5] |
Conclusion
This compound is a key precursor for a variety of functional materials. Through Schiff base formation, it gives rise to fluorescent probes for metal ion detection, potential nonlinear optical materials, and versatile ligands for the synthesis of metal complexes with diverse properties. The experimental protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in the development of novel materials. Further research into incorporating this molecule into polymers and metal-organic frameworks could unlock even more advanced material functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity Screening of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological screening of synthesized derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. This foundational compound, possessing hydroxyl, methoxy, nitro, and aldehyde functional groups, serves as a versatile scaffold for generating a diverse library of derivatives, particularly through the formation of Schiff bases or other modifications at the aldehyde position.[1] The protocols outlined below are designed to assess the potential antimicrobial, anticancer, and anti-inflammatory properties of these novel compounds, activities that have been reported for structurally related benzaldehyde derivatives.[2][3][4]
Potential Biological Activities
While direct experimental evidence for the biological activities of this compound derivatives is emerging, the broader class of substituted benzaldehydes has shown promise in several therapeutic areas. The presence of the nitro group and the phenolic hydroxyl group, in particular, are features often associated with antimicrobial efficacy.[3] Furthermore, various benzaldehyde derivatives have been investigated for their ability to induce cytotoxicity in cancer cell lines and to modulate inflammatory pathways.[2][4][5]
This document provides standardized in vitro screening protocols to systematically evaluate these potential activities.
Experimental Protocols
Antimicrobial Activity Screening
A primary screening of novel derivatives can be efficiently conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7] This assay quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Microorganisms: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Culture the microorganisms in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi) and a negative control (vehicle, e.g., DMSO).
-
-
Assay Procedure:
-
Dispense culture medium into all wells of a 96-well plate.
-
Perform a two-fold serial dilution of the test compounds and control drugs across the wells.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[6]
-
Data Presentation:
The results of the antimicrobial screening should be summarized in a table, allowing for a clear comparison of the activity of different derivatives against various microbial strains.
| Derivative ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Compound 1 | 16 | 32 | >64 |
| Compound 2 | 8 | 16 | 32 |
| Compound 3 | >64 | >64 | >64 |
| Gentamicin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture the cells in an appropriate medium supplemented with fetal bovine serum.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Positive control (e.g., Doxorubicin).
-
-
Assay Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
The results of the MTT assay should be presented in a table summarizing the IC50 values for each derivative against the tested cell lines.
| Derivative ID | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| Compound 1 | 25.3 | 42.1 |
| Compound 2 | 10.8 | 15.5 |
| Compound 3 | >100 | >100 |
| Doxorubicin | 0.5 | 0.8 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity Screening
An initial assessment of anti-inflammatory potential can be performed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][9] Overproduction of NO is a hallmark of inflammation.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
96-well plates.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (for NO measurement).
-
Positive control (e.g., Dexamethasone).
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds and controls for 1 hour.
-
Stimulate the cells with LPS to induce an inflammatory response and NO production. Include an unstimulated control group.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant, which will react with nitrite (a stable product of NO) to form a colored compound.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
-
Data Presentation:
The anti-inflammatory activity should be presented as the percentage of NO inhibition at a specific concentration or as an IC50 value for NO inhibition.
| Derivative ID | NO Inhibition at 50 µM (%) | IC50 for NO Inhibition (µM) |
| Compound 1 | 45.2 | 55.8 |
| Compound 2 | 78.6 | 12.3 |
| Compound 3 | 5.1 | >100 |
| Dexamethasone | 92.5 | 1.2 |
Signaling Pathway for LPS-Induced Inflammation
Caption: Simplified LPS-induced inflammatory signaling pathway.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial biological evaluation of novel this compound derivatives. By systematically screening for antimicrobial, anticancer, and anti-inflammatory activities, researchers can identify promising lead compounds for further development. The provided workflows and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34549-69-4 | FH70278 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 2-Hydroxy-5-methoxybenzaldehyde. This typically involves using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent like glacial acetic acid at low temperatures.
Q2: What are the expected yields for this synthesis?
A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous nitrations of similar phenolic aldehydes are in the range of 65% to 85%, depending on the reaction conditions and purity of the starting materials.[1][2]
Q3: What are the key factors influencing the regioselectivity of the nitration?
A3: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing, while the aldehyde (-CHO) group is meta-directing. The final substitution pattern is a result of the interplay between these electronic effects and steric hindrance.[3] Controlling reaction temperature and the choice of nitrating agent can also influence the ratio of isomers formed.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/petroleum ether.[1][5] If isomeric byproducts are present in significant amounts, column chromatography using a silica gel stationary phase and a mobile phase like a hexane/ethyl acetate mixture may be necessary for effective separation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh, high-purity nitric and sulfuric acids. 2. Ensure the reaction is allowed to warm to the optimal temperature after the addition of the nitrating agent. 3. Monitor the reaction with TLC to ensure it has gone to completion. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high, favoring the formation of undesired isomers. 2. The concentration of the nitrating agent is too high. | 1. Maintain a low temperature (0-5 °C) during the addition of the nitrating agent.[1] 2. Use a more dilute solution of the nitrating agent and add it dropwise to the reaction mixture. |
| Formation of Dark Tarry Byproducts (Oxidation) | 1. The concentration of nitric acid is too high, leading to oxidation of the phenol. 2. The reaction temperature is too high. | 1. Use a milder nitrating agent or dilute nitric acid.[4][6] 2. Strictly control the temperature using an ice bath during the addition of the nitrating agent. |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities, such as unreacted starting material or isomeric byproducts. 2. Residual solvent. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[5] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the nitration of phenolic aldehydes, which are analogous to the synthesis of this compound.
| Starting Material | Nitrating Agent | Solvent | Temperature | Yield | Reference |
| 2-Hydroxy-3-methylbenzaldehyde | Nitric acid / Water | Glacial Acetic Acid | 0-10 °C | ~84% | [1] |
| Vanillin | Concentrated Nitric Acid | Glacial Acetic Acid | Not specified | 75% | [1] |
| Vanillin | Acetyl nitrate / Silica gel | Not specified | Not specified | up to 88% | [1] |
| Vanillin | KNO₃ / H₂SO₄ | Glacial Acetic Acid | Cool water bath | 85.3% | [5] |
| Veratraldehyde (followed by demethylation) | Nitration (details not specified) | Not specified | Not specified | 65% | [2] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[1]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.[1]
Protocol 2: Alternative "Greener" Synthesis Approach
An alternative approach involves using metal nitrates, which can offer milder reaction conditions. For instance, the synthesis of 2-hydroxy-5-nitrobenzaldehyde has been reported using lanthanum(III) nitrate or cerium(III) nitrate.[7] This suggests that a similar methodology could be adapted for 2-Hydroxy-5-methoxybenzaldehyde, potentially reducing the formation of oxidative byproducts.
Mandatory Visualization
References
Optimizing reaction conditions for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the nitration of 2-Hydroxy-5-methoxybenzaldehyde?
The nitration of 2-Hydroxy-5-methoxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho-, para-directing, while the aldehyde (-CHO) group is deactivating and meta-directing. The nitro group (-NO₂) will be introduced onto the benzene ring, with the primary expected product being this compound. However, the formation of other isomers is possible.
Q2: What are the critical safety precautions to take during this synthesis?
The synthesis of this compound involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is also exothermic, meaning it releases heat, and requires careful temperature control to prevent runaway reactions. The product itself is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product.
Q4: What are the common impurities or byproducts in this synthesis?
Common impurities include unreacted starting material (2-Hydroxy-5-methoxybenzaldehyde) and isomeric byproducts. The formation of dinitrated products or oxidation of the aldehyde group to a carboxylic acid can also occur if the reaction conditions are not carefully controlled.
Q5: How can the crude product be purified?
Purification of the crude product can be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system would be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or petroleum ether).[2][3] If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is recommended.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Loss of product during workup or purification. - Incorrect reaction temperature. | - Monitor the reaction by TLC to ensure completion. - Ensure the pH is appropriate for product precipitation during workup. - Carefully control the temperature, as nitration is highly exothermic. |
| Formation of a Dark Oil Instead of a Precipitate | - Presence of significant impurities. - Product is "oiling out" instead of crystallizing. | - Attempt to purify a small sample by column chromatography to isolate the product. - For recrystallization, try a different solvent system or use a seed crystal to induce crystallization. |
| Multiple Spots on TLC After Reaction | - Formation of isomeric byproducts. - Presence of unreacted starting material. - Dinitration or oxidation side reactions. | - Optimize the reaction temperature and the rate of addition of the nitrating agent to improve selectivity. - Use column chromatography for effective separation of the desired product from isomers and byproducts. |
| Product is a Sticky or Oily Solid | - Presence of residual solvent or impurities. | - Wash the solid with a cold, non-polar solvent like petroleum ether to remove soluble impurities. - Dry the product thoroughly under vacuum. |
| Broad Melting Point Range of the Final Product | - The product is impure. | - Re-purify the product using recrystallization or column chromatography. |
Experimental Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is a general guideline based on established methods for the nitration of similar phenolic aldehydes. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[2]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is highly exothermic.[2]
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-5-methoxybenzaldehyde over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.[2]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of the crude product should form.[2]
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.[2]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.[2]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[2]
Data Presentation
Table 1: Reaction Parameters and Expected Observations
| Parameter | Value/Observation | Source/Comment |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde | Commercially available. |
| Reagents | Nitric Acid, Acetic Acid, Water | --- |
| Reaction Temperature | 0 - 10 °C | Based on analogous nitration reactions.[2] |
| Reported Yield | Varies | Yield is highly dependent on reaction conditions. |
| Appearance | Expected to be a yellow solid | Based on similar nitroaromatic aldehydes.[2] |
| Melting Point | 129-134 °C | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Troubleshooting slow Schiff base formation with "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde"
Welcome to the technical support center for "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde." This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for Schiff base formation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base formation with this compound proceeding so slowly?
A1: The slow reaction rate is likely due to the electronic properties of the aldehyde. The benzene ring contains two electron-withdrawing groups (nitro and aldehyde) and two electron-donating groups (hydroxyl and methoxy). The strong electron-withdrawing nature of the nitro group deactivates the aldehyde group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the amine.[1][2][3] Additionally, intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde may reduce the aldehyde's reactivity.
Q2: What is the optimal pH for Schiff base formation with this aldehyde?
A2: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, and the rate is generally greatest near a pH of 5.[4] At a neutral or alkaline pH, the dehydration of the carbinolamine intermediate is the slow, rate-limiting step.[5][6] Conversely, at a very low pH, the amine nucleophile can be protonated, rendering it non-nucleophilic and hindering the initial addition step.[5][6][7] Therefore, careful control of pH is necessary, often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[8][9]
Q3: What solvents are recommended for this reaction?
A3: Alcohols such as ethanol or methanol are commonly used solvents for Schiff base synthesis with this class of compounds.[8][9][10] These solvents are effective at dissolving both the aldehyde and the amine reactants. For less reactive aldehydes, using a solvent like dichloromethane (DCM) in the presence of a drying agent (e.g., molecular sieves) can also be beneficial by helping to remove the water byproduct and drive the reaction forward.[8]
Q4: Can I use a catalyst to speed up the reaction?
A4: Yes, acid catalysis is highly recommended. A few drops of glacial acetic acid are often sufficient to significantly increase the reaction rate.[8][9] Other acids like hydrochloric acid or sulfuric acid have also been suggested, but care must be taken not to use too much, as this can protonate the amine reactant.[8] In some cases, Lewis acids like Yb(OTf)3 or solid catalysts such as P2O5/SiO2 have been used to promote Schiff base formation.[8][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of Schiff bases from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Slow or No Reaction | 1. Deactivated Aldehyde: The electron-withdrawing nitro group reduces the electrophilicity of the carbonyl carbon.[1][12] 2. Neutral or Basic Conditions: The rate-limiting dehydration step is slow without acid catalysis.[7] 3. Presence of Water: The reaction is reversible, and the presence of water can inhibit the formation of the imine product.[4] | 1. Add an Acid Catalyst: Introduce a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[8][9] 2. Increase Temperature: Refluxing the reaction mixture in ethanol or methanol can provide the necessary activation energy.[9] 3. Remove Water: If using a non-protic solvent like DCM, add a drying agent such as anhydrous magnesium sulfate or molecular sieves.[8] |
| Low Yield | 1. Reversible Reaction: The equilibrium may not favor the product side. 2. Side Reactions: Competing reactions can reduce the yield of the desired Schiff base.[6] 3. Sub-optimal pH: An incorrect pH can slow the reaction, allowing for side reactions to occur.[5][6] | 1. Drive Equilibrium: Use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., benzene or toluene). Alternatively, use molecular sieves.[8] 2. Optimize pH: Experimentally determine the optimal amount of acid catalyst. Start with a small amount and monitor the reaction progress by TLC. 3. Purification: Ensure proper purification techniques are used to isolate the product from starting materials and byproducts. |
| Difficulty in Product Isolation | 1. Product is Soluble in the Reaction Solvent: The Schiff base may not precipitate upon cooling. | 1. Solvent Removal: Concentrate the reaction mixture under reduced pressure. 2. Induce Precipitation: After concentration, add a non-polar solvent (e.g., hexane) or cold water to precipitate the product. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2] |
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound
This protocol is a generalized procedure based on common literature methods for similar compounds.[9][10]
Materials:
-
This compound
-
Primary amine
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the primary amine.
-
Add Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring. The reaction time can vary from 30 minutes to several hours.[9]
-
Monitor Progress: Monitor the reaction's completion using TLC (a suitable mobile phase might be a mixture of petroleum ether and ethyl acetate).[9]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product may precipitate. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.[9] The product can be further purified by recrystallization if necessary.
Visualizations
Troubleshooting Logic for Slow Schiff Base Formation
This diagram outlines the decision-making process for addressing a slow reaction.
Caption: Troubleshooting workflow for slow Schiff base formation.
General Schiff Base Formation Pathway
This diagram illustrates the key steps in the acid-catalyzed formation of a Schiff base.
Caption: Acid-catalyzed mechanism of Schiff base formation.
References
- 1. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Nitration of 2-hydroxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the nitration of 2-hydroxy-5-methoxybenzaldehyde. Our aim is to offer practical solutions to common experimental issues, ensuring safer and more efficient synthesis of the desired product, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the major product expected from the nitration of 2-hydroxy-5-methoxybenzaldehyde and why?
The major product is this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors. The aldehyde (-CHO) group is a deactivating group and a meta-director. The powerful activating and directing influence of the hydroxyl and methoxy groups will govern the position of nitration. The nitro group will preferentially substitute at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C3 position.
Q2: What are the most common side reactions encountered during this nitration?
The most prevalent side reactions include:
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the phenol ring is susceptible to oxidative degradation, often resulting in the formation of dark, tarry substances. This is more likely with harsh nitrating agents or at elevated temperatures.
-
Dinitration: The highly activated ring can undergo further nitration to yield dinitro products.
-
Formation of other isomers: While the 3-nitro isomer is the major product, small amounts of other positional isomers may be formed.
Q3: How can I minimize the formation of side products?
To minimize side reactions, careful control of the reaction conditions is crucial:
-
Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical to prevent oxidation and dinitration.
-
Nitrating Agent: Using a milder nitrating agent or a controlled amount of a standard nitrating mixture (e.g., nitric acid in acetic acid or sulfuric acid) can improve selectivity.
-
Slow Addition: The nitrating agent should be added slowly and dropwise to the solution of the starting material with efficient stirring to dissipate heat and maintain a low localized concentration of the nitrating species.
Q4: What is a suitable solvent for this reaction?
Glacial acetic acid is a commonly used solvent for the nitration of phenolic compounds as it can help to moderate the reactivity of the nitrating agent. Sulfuric acid can also be used, often in combination with nitric acid to form the nitronium ion.
Q5: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be tracked over time.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction. | - Extend the reaction time and continue monitoring by TLC.- Ensure the nitrating agent is fresh and active. |
| Formation of significant side products. | - Lower the reaction temperature.- Add the nitrating agent more slowly.- Use a more dilute solution of the nitrating agent. | |
| Product loss during workup. | - Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-cold water.- Use an appropriate solvent for recrystallization to minimize solubility losses. | |
| Formation of a dark, tarry substance | Oxidation of the starting material. | - Maintain strict temperature control, preferably between 0-5°C.- Use a less aggressive nitrating agent or a more dilute solution.- Ensure the starting material is pure. |
| Formation of multiple products (observed on TLC) | Dinitration or formation of isomers. | - Use a stoichiometric amount of the nitrating agent.- Reduce the reaction time.- Optimize the solvent system and temperature to enhance regioselectivity. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Starting Material and Main Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 4 | Yellow to yellow-green liquid |
| This compound | C₈H₇NO₅ | 197.14 | 129-134 | Powder |
Table 2: Representative Reaction Conditions and Expected Outcome
| Nitrating Agent | Solvent | Temperature (°C) | Typical Yield of Main Product | Key Considerations |
| Nitric Acid | Acetic Acid | 0-10 | ~84% (analogous reactions)[1] | Good for controlling reaction vigor. |
| Nitric Acid / Sulfuric Acid | - | 0-5 | Moderate to high | Highly effective but requires strict temperature control to prevent oxidation. |
| Y(NO₃)₃·6H₂O | Acetic Acid | Room Temperature | High | A milder, alternative nitrating system.[2] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general procedure based on established methods for the nitration of similar phenolic aldehydes. Optimization may be required to achieve the best results.
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Agent: In a separate, cooled dropping funnel, place the required amount of concentrated nitric acid.
-
Addition of Nitrating Agent: Add the concentrated nitric acid dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over a period of 30-60 minutes. Ensure the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of the product should form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Handle concentrated acids with extreme care.
Visualizations
References
Technical Support Center: Purification of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low/broad melting point and appears oily. What are the likely impurities?
A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities. The most common impurities include unreacted starting material (2-hydroxy-5-methoxybenzaldehyde), isomeric byproducts (such as 2-hydroxy-5-methoxy-5-nitrobenzaldehyde), or residual solvents from the synthesis.[1] It is highly recommended to perform Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample.
Q2: I have multiple spots on my TLC plate after running the crude product. How can I identify the spots and decide on a purification strategy?
Multiple spots on a TLC plate confirm the presence of impurities. To help identify the components, you can spot the crude product alongside the starting material (if available) on the same TLC plate.
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Starting Material: The unreacted 2-hydroxy-5-methoxybenzaldehyde will likely be less polar than the nitrated products.
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Desired Product: this compound is more polar than the starting material.
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Isomeric Byproducts: These may have polarities very similar to the desired product, appearing as spots with close retention factors (Rf values).[1]
Based on the TLC results, you can select an appropriate purification method:
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Recrystallization: If there is one major product spot and minor impurity spots with significantly different polarities, recrystallization is often a good first choice.[1]
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Column Chromatography: If there are multiple spots with close Rf values, column chromatography will be necessary for effective separation.[1]
Q3: What is a good solvent system for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound when hot but not when cold. For nitroaromatic aldehydes, a mixed solvent system is often effective. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or toluene.[1] You can dissolve the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, non-polar solvent until turbidity appears. Allowing this solution to cool slowly should yield crystals of the pure product. Ethanol has also been reported as a suitable recrystallization solvent for similar nitroaromatic compounds.[1]
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
"Oiling out" during recrystallization can occur if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent.[1] To remedy this, try the following:
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Add a small amount of the more polar solvent to the hot solution to ensure everything is fully dissolved before cooling.
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Allow the solution to cool more slowly.
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Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
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Add a seed crystal of the pure compound if available.
Q5: How do I effectively separate isomeric impurities using column chromatography?
Column chromatography is the preferred method for separating compounds with similar polarities, such as isomers.[1]
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Mobile Phase Selection: First, determine the optimal mobile phase using TLC. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that provides good separation between the desired product and the impurities (ideally, a ΔRf of at least 0.2). The Rf of the desired product should be around 0.3-0.4 for optimal separation on a column.[1]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Begin elution with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.[1]
Data Presentation
The following table summarizes the effectiveness of different purification techniques. The quantitative data is based on the purification of the structurally similar compound, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, and serves as a reliable estimate for this compound.
| Purification Technique | Typical Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98% | 60-80% | Simple, fast, effective for removing impurities with different solubility. | May not be effective for separating isomers; potential for "oiling out".[1] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[1] |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Toluene-Petroleum Ether)
This protocol is adapted from a procedure for a similar compound and should be optimized for your specific case.[1]
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Addition of Anti-solvent: To the hot toluene solution, slowly add warm petroleum ether dropwise with swirling until the solution becomes faintly cloudy.
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Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and the mobile phase should be optimized based on TLC analysis.[1]
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) that provides good separation.[1]
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Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface.
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
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Loading the Column: Carefully add the dissolved sample onto the top of the column.
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Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Decision-Making for Purification Method
Caption: Decision-making flowchart for selecting the appropriate purification method.
References
Technical Support Center: Improving the Purity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its derivatives. Our aim is to help you overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., o-vanillin), positional isomers formed during nitration, and byproducts from side reactions. Residual solvents from the reaction or initial purification steps may also be present.[1][2]
Q2: My purified product has a yellowish tint. Does this indicate impurity?
A2: While the pure compound is typically a cream to yellow or brown powder, an intense or off-color hue can suggest the presence of impurities.[3] If the color is accompanied by a broad or depressed melting point, further purification is recommended. The use of activated charcoal during recrystallization can sometimes help in removing colored impurities.[4]
Q3: How can I assess the purity of my this compound sample?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the number of components in your sample.[1] For quantitative analysis and to confirm the structure, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[2][5] A sharp melting point close to the literature value (129-134 °C) is also a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Recrystallization Issues
Problem: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[4]
-
Solution:
-
Evaporate some of the solvent by gently heating the solution or using a rotary evaporator.[4]
-
Once the solution is more concentrated, allow it to cool slowly again.
-
If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of solution at a temperature above its melting point, often due to high solute concentration and rapid cooling.[1][4]
-
Solution:
-
Reheat the mixture to redissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.[1][4]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]
-
Consider changing the solvent or using a mixed solvent system.[1]
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the mobile phase using Thin Layer Chromatography (TLC). Test various solvent mixtures with different polarities to find a system that gives good separation between the spot of the desired product and the impurity spots.[1]
-
Ensure the column is packed properly to avoid channeling. A well-packed column is crucial for good separation.[1]
-
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound derivatives. The following table summarizes typical purity levels and yields for common purification techniques.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing small amounts of impurities with different solubilities.[1] | May not be effective for separating isomers; potential for "oiling out".[1] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[1] | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this class of compounds, ethanol, or a mixed solvent system like toluene and petroleum ether, can be effective.[1][6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil the solution for a few minutes.[4]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[1][6]
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine a suitable mobile phase (solvent system) by running TLC plates with the crude product. A good solvent system will result in the desired compound having a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities.[1] A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance of the silica bed when adding the sample and eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for the purification of this compound derivatives.
References
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 2-hydroxy-5-methoxybenzaldehyde?
A1: The nitration of 2-hydroxy-5-methoxybenzaldehyde is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful ortho-, para-directing influence of the hydroxyl group typically dominates, leading to substitution at the positions ortho and para to it. Since the para position is occupied by the methoxy group, the primary products are expected to be the ortho-isomers. The desired product, this compound, results from nitration at the 3-position, which is ortho to the hydroxyl group. However, the formation of the other isomer, 2-hydroxy-5-methoxy-5-nitrobenzaldehyde, is a common challenge.
Q2: What are the most common side products in this synthesis, and how can their formation be minimized?
A2: Common side products include the isomeric 2-hydroxy-5-methoxy-5-nitrobenzaldehyde, dinitrated products, and oxidation of the aldehyde group to a carboxylic acid. To minimize these:
-
Control Temperature: Nitration is a highly exothermic reaction. Maintaining a low and constant temperature (e.g., 0–15°C) is critical to prevent over-nitration (dinitration) and other side reactions.[1]
-
Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.
-
Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1]
Q3: My crude product shows a low or broad melting point. What are the likely impurities?
A3: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities.[2] The most common impurities include unreacted starting material (2-hydroxy-5-methoxybenzaldehyde), isomeric byproducts, or residual solvents.[2] We recommend performing Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample.[2]
Q4: I have multiple spots on my TLC plate after running the crude product. How can I effectively purify the desired compound?
A4: Multiple spots on a TLC plate confirm the presence of impurities. Based on the TLC results, you can select an appropriate purification method:
-
Recrystallization: If there is one major product spot and minor impurity spots with different polarities, recrystallization can be an effective first choice.[2] A mixed solvent system, such as toluene and petroleum ether, may be effective.[2]
-
Column Chromatography: If there are multiple spots with close retention factors (Rf values), column chromatography will be necessary for effective separation.[2] A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Sub-optimal temperature.- Incorrect stoichiometry of the nitrating agent. | - Monitor the reaction using TLC to ensure completion.- Strictly maintain the recommended temperature range (e.g., 0-10°C).[1]- Re-evaluate the molar equivalents of the nitric acid and the acid catalyst. |
| Formation of Significant Amounts of Isomeric Byproducts | - The directing effects of the hydroxyl and methoxy groups can lead to a mixture of isomers. | - Optimization of the reaction solvent and temperature may influence the isomeric ratio.- Careful purification by column chromatography is often necessary to isolate the desired 3-nitro isomer.[2] |
| Presence of Dinitrated Products | - Reaction temperature was too high.- Excess of nitrating agent was used.- Reaction time was too long. | - Ensure efficient cooling with an ice bath and slow, dropwise addition of the nitrating agent.[1]- Reduce the molar equivalents of the nitrating agent.- Monitor the reaction by TLC and quench it once the starting material is consumed.[1] |
| Oxidation of Aldehyde to Carboxylic Acid | - Harsh reaction conditions (e.g., high temperature, strong oxidizing agents). | - Use milder nitrating conditions.- Ensure the temperature is kept low throughout the reaction and work-up. |
| Product is an Oil or Sticky Solid and Difficult to Handle | - Presence of impurities, such as unreacted starting material or isomeric byproducts.[2]- Residual solvent. | - Attempt purification by column chromatography to isolate the pure product.[2]- Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[1][3]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde)
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Deionized water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly and with cooling.[1]
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.[1]
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.[1]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
This is a general procedure that may require optimization.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., toluene or ethanol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde | Commercially available. |
| Reagents | Nitric acid, Acetic acid, Water | - |
| Reaction Temperature | 0 - 10 °C | Based on analogous nitration reactions.[1] |
| Reported Yield | ~65-85% | Based on analogous reactions; actual yield may vary.[4] |
| Molecular Formula | C₈H₇NO₅ | [5] |
| Molecular Weight | 197.14 g/mol | [5] |
| Melting Point | 129-134 °C | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations when scaling up the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are planning to scale up the nitration of 2-hydroxy-5-methoxybenzaldehyde. What are the primary safety concerns?
A1: The nitration of aromatic compounds is a highly exothermic process, and scaling up increases the risk of thermal runaway.[1][2] Key safety considerations include:
-
Thermal Management: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated. A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure.[2]
-
Reagent Addition: The nitrating agent (e.g., nitric acid) should be added slowly and in a controlled manner to manage the reaction rate and heat generation.[2][3]
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Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, lab coats, and face shields, is mandatory.[2] Work should be conducted in a well-ventilated area or fume hood.
Q2: Upon scaling up, we are observing a decrease in yield and an increase in impurities. What are the likely causes?
A2: Several factors can contribute to lower yields and increased impurity formation during scale-up:
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Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized overheating. This can promote the formation of byproducts and degradation of the desired product.[1]
-
Poor Mixing: Inadequate agitation can result in localized high concentrations of the nitrating agent, leading to the formation of dinitrated or other over-nitrated byproducts.
-
Formation of Isomeric Byproducts: The nitration of salicylaldehyde derivatives can produce isomeric impurities.[4][5][6] The hydroxyl and methoxy groups direct nitration to specific positions, but changes in reaction conditions can affect the regioselectivity.
Q3: Our crude product shows multiple spots on the TLC plate. How can we identify these impurities and purify the product on a larger scale?
A3: Multiple spots on a TLC plate indicate the presence of impurities such as unreacted starting material, isomeric byproducts, or dinitrated products.[7]
-
Identification: Run a TLC with co-spots of your crude product and the original starting material (2-hydroxy-5-methoxybenzaldehyde) to identify any unreacted starting material. Isomeric byproducts may have similar polarities, making them challenging to distinguish by TLC alone.
-
Purification:
-
Recrystallization: This is often the most effective method for purification on a larger scale. A mixed solvent system, such as toluene and petroleum ether or ethanol/water, can be effective.[3][7] The ideal solvent system should fully dissolve the compound when hot but allow for good crystal formation upon cooling.[7]
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility profiles, column chromatography with silica gel is a viable, albeit more resource-intensive, option for large-scale purification.[7]
-
Q4: We are struggling with the formation of the undesired 5-nitro isomer. How can we improve the regioselectivity of the reaction?
A4: Controlling the formation of positional isomers is a common challenge in the nitration of substituted phenols.[5] The formation of the 3-nitro versus the 5-nitro isomer is influenced by the reaction conditions. A patent on a similar compound suggests that the addition of certain reagents can influence the position of nitration. For instance, the use of acetic anhydride as a dewatering agent can increase the concentration of the nitrating species (NO2+), and the addition of other acids might inhibit substitution at certain positions.[5] Careful control of temperature and the rate of addition of the nitrating agent is crucial.[3]
Experimental Protocols
Synthesis of this compound (Lab Scale Adaptation)
This protocol is adapted from procedures for analogous compounds.[3]
-
Dissolution: Dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating mixture. Caution: This process is exothermic and should be done with cooling.
-
Addition: Add the nitrating agent dropwise to the cooled solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.[3]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing a mixture of ice and water to precipitate the product.[3]
-
Isolation: Collect the solid product by filtration, for instance, using a Nutsche filter-dryer for larger scales.
-
Washing: Wash the collected solid with cold deionized water to remove residual acids.[3]
-
Drying: Dry the product in a vacuum oven at a low temperature.
Purification by Recrystallization
-
Dissolution: In a suitable reactor, dissolve the crude product in a minimal amount of a hot solvent, such as toluene.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-solvent: Slowly add a warm anti-solvent like petroleum ether dropwise until the solution becomes slightly cloudy.[7]
-
Clarification: Add a small amount of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
Data and Parameters
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [8][9][10] |
| Molecular Weight | 197.14 g/mol | [8][9][10] |
| Melting Point | 127-131 °C (lit.) | [8] |
| Appearance | Powder | [8] |
Table 2: Troubleshooting Guide for Scale-Up Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; Sub-optimal temperature. | Monitor reaction by TLC/GC to ensure completion; Maintain temperature between 0-10°C.[1][3] |
| Presence of Dinitrated Products | Reaction temperature too high; Excess nitrating agent. | Ensure efficient cooling and slow addition of reagents; Reduce molar equivalents of the nitrating agent.[1][2] |
| Formation of Isomeric Byproducts | Lack of regioselectivity control. | Carefully control temperature and addition rate; Consider modifying the solvent system or adding reagents to influence selectivity.[5] |
| Poor Product Purity | Ineffective purification. | For large-scale, optimize recrystallization with a suitable solvent/anti-solvent system (e.g., toluene/petroleum ether).[7] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for reaction scale-up.
Caption: Key parameter relationships in nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 6. Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound 97 34549-69-4 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing byproduct formation in "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde). The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer while minimizing the formation of other isomers and oxidation byproducts. The starting material, 2-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction.[1]
Q2: What are the potential byproducts in the nitration of 2-hydroxy-5-methoxybenzaldehyde?
The primary byproducts are isomeric nitrobenzaldehydes. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator.[2] This complex interplay of directing effects can lead to the formation of several undesired isomers.
Potential Byproducts Include:
-
2-Hydroxy-5-methoxy-5-nitrobenzaldehyde: Nitration at the position para to the hydroxyl group and ortho to the methoxy group.
-
Dinitrated products: If the reaction conditions are too harsh, dinitration of the aromatic ring can occur.
-
Oxidation products: Strong nitrating agents can oxidize the aldehyde group to a carboxylic acid or lead to the formation of tarry polymerization products.[3]
-
Unreacted starting material: Incomplete reaction will result in the presence of 2-hydroxy-5-methoxybenzaldehyde in the final product mixture.[4]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product and byproducts. The desired product, being more polar than the starting material, will typically have a lower Rf value. Multiple spots indicate the presence of byproducts.[4]
Troubleshooting Guides
Issue 1: Low Yield and Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Step |
| Oxidation of the Phenolic Ring or Aldehyde Group | 1. Lower the reaction temperature: Maintain a temperature of 0-5°C during the addition of the nitrating agent.[5] 2. Use a milder nitrating agent: Consider using a mixture of nitric acid in acetic acid instead of a stronger sulfuric acid/nitric acid mixture. 3. Slow addition of nitrating agent: Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[5] |
| Over-nitration (Dinitration) | 1. Control stoichiometry: Use a precise molar equivalent of the nitrating agent. 2. Shorter reaction time: Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
Issue 2: Presence of Multiple Isomeric Byproducts in the Final Product
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | 1. Optimize reaction temperature: Lower temperatures generally favor ortho-nitration in phenols. 2. Choice of solvent: The polarity of the solvent can influence the isomer distribution. Acetic acid is a common choice.[5] |
| Ineffective Purification | 1. Recrystallization: Use a mixed solvent system for effective purification. A common approach is to dissolve the crude product in a minimal amount of a hot, more polar solvent (like toluene or ethyl acetate) and then slowly add a hot, non-polar solvent (like hexane or petroleum ether) until turbidity appears, followed by slow cooling.[4] 2. Column Chromatography: If recrystallization is ineffective in separating isomers with similar polarities, silica gel column chromatography is recommended. A mobile phase of hexane and ethyl acetate (e.g., 7:3 ratio) can be a good starting point for elution.[4] |
Issue 3: Recrystallization Yields an Oil Instead of Crystals
| Potential Cause | Troubleshooting Step |
| High Impurity Level | 1. Pre-purification: Wash the crude product thoroughly with cold water to remove residual acids and other water-soluble impurities.[5] 2. Attempt column chromatography first: If the crude product is very impure, column chromatography may be necessary before a successful recrystallization can be achieved. |
| Inappropriate Solvent System or Cooling Rate | 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid surface to induce nucleation.[4] 2. Seed the solution: Add a small crystal of pure product to the solution to initiate crystallization.[4] 3. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4] 4. Experiment with different solvent systems: Try different combinations of polar and non-polar solvents. |
Data Presentation
Table 1: Typical Reaction Parameters for the Nitration of Substituted Salicylaldehydes
| Parameter | Value | Source/Comment |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde | Synthesized from 4-methoxyphenol.[1] |
| Nitrating Agent | Nitric acid in acetic acid | A milder alternative to nitric/sulfuric acid mixtures.[5] |
| Reaction Temperature | 0 - 10°C | Crucial for minimizing side reactions.[5] |
| Reaction Time | 1 - 2 hours after addition | Monitor by TLC for completion.[5] |
| Reported Yield (Analogous Compound) | ~84% | For 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.[5] |
Table 2: Purification Method Comparison for Nitrated Salicylaldehydes
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing impurities with different solubilities.[4] | May not separate isomers effectively; risk of "oiling out".[4] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[4] | More time-consuming, requires larger solvent volumes, and can lead to product loss on the column.[4] |
Experimental Protocols
Representative Protocol for the Nitration of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes and should be optimized for specific laboratory conditions.[5]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Standard laboratory glassware (round bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed with cooling.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-methoxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and resolving byproduct formation issues.
References
"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area.[1] Some suppliers recommend a storage temperature between 10°C and 25°C.[2] It is crucial to protect the compound from moisture and incompatible materials.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this molecule?
A3: Although specific studies on the degradation of this compound are limited, potential degradation can be inferred from its functional groups:
-
Oxidation of the aldehyde group: The benzaldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (2-hydroxy-5-methoxy-3-nitrobenzoic acid). This can be accelerated by exposure to air (auto-oxidation) or oxidizing agents.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.
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Phenolic degradation: The phenolic hydroxyl group can be susceptible to oxidation, which may lead to the formation of colored degradation products.
-
Demethylation: The methoxy group could potentially be cleaved under harsh acidic conditions, though this is generally less common under standard laboratory conditions.
Q4: What are some signs that my this compound may have degraded?
A4: Visual inspection can be the first indicator of degradation. A change in color (e.g., darkening from a pale yellow to a brownish hue) or a change in the physical state of the powder could suggest degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.
Q5: What materials or chemical classes are incompatible with this compound?
A5: The compound should not be stored with or exposed to strong oxidizing agents, strong bases, strong acids, acid anhydrides, and acid chlorides.[3] Such materials can catalyze or participate in the degradation of the molecule.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent results, it is possible that the integrity of your starting material has been compromised.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Change in Compound Appearance
A change in the color or texture of the compound is a strong indicator of potential degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible changes in the compound.
Quantitative Data Summary
As no specific quantitative stability studies for this compound were found in the public domain, a template table for a forced degradation study is provided below. Researchers can use this structure to generate their own stability data.
| Condition | Time (hours) | Initial Purity (%) | Purity after Treatment (%) | % Degradation | No. of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 99.5 | |||
| 48 | 99.5 | ||||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 | 99.5 | |||
| 48 | 99.5 | ||||
| Oxidative (3% H₂O₂, RT) | 24 | 99.5 | |||
| 48 | 99.5 | ||||
| Thermal (80°C, solid state) | 24 | 99.5 | |||
| 48 | 99.5 | ||||
| Photolytic (UV light, 254 nm) | 24 | 99.5 | |||
| 48 | 99.5 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for modifying pH of the mobile phase).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. For analysis, dilute this stock solution to approximately 50-100 µg/mL with the mobile phase.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (this can be determined using a UV scan, likely in the range of 260-350 nm).
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks in stressed samples indicates degradation.
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the compound under various stress conditions to understand its stability profile.
-
Objective: To identify potential degradation products and pathways.
-
Procedure:
-
Prepare separate solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M HCl (for acid hydrolysis).
-
0.1 M NaOH (for base hydrolysis).
-
3% Hydrogen Peroxide (for oxidative degradation).
-
Water (as a control).
-
-
For thermal stress, place the solid compound in a vial at an elevated temperature (e.g., 80°C).
-
For photolytic stress, expose a solution or the solid compound to a UV lamp.
-
Incubate the samples for a defined period (e.g., 24 and 48 hours). For acid and base hydrolysis, heating may be required (e.g., 60°C).
-
At each time point, take an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to the control sample to identify degradation peaks. LC-MS can be used to obtain mass information about the new peaks to help in their identification.
-
References
Technical Support Center: Optimizing Solvent Systems for 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize solvent systems for reactions involving 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde (also known as 5-Methoxy-3-nitrosalicylaldehyde). Proper solvent selection is critical for achieving high yields, minimizing side reactions, and simplifying product purification.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for solvent selection?
A1: This compound has several functional groups that dictate its solubility and reactivity: a phenolic hydroxyl (-OH), an aldehyde (-CHO), a nitro (-NO₂), and a methoxy (-OCH₃) group on an aromatic ring.
-
Polarity: The molecule possesses both polar (hydroxyl, nitro, aldehyde) and non-polar (aromatic ring, methoxy) characteristics. This amphiphilic nature means its solubility can be complex. It is slightly soluble in water but shows better solubility in polar organic solvents.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and aldehyde groups can act as acceptors. Protic solvents (like ethanol or water) can solvate these sites effectively.
-
Reactivity: The aldehyde group is susceptible to nucleophilic attack, the nitro group can be reduced, and the phenolic proton is acidic. The choice of solvent can influence the reactivity of these sites. For instance, aprotic solvents may enhance the nucleophilicity of anionic reagents.
Q2: How do I perform an initial solubility test for my reaction?
A2: A simple, small-scale test is recommended before setting up a full reaction. Use the protocol outlined in the "Experimental Protocols" section below to test the solubility of this compound and all other starting materials in a range of candidate solvents at both room temperature and your intended reaction temperature.
Q3: What are some recommended starting solvents for reactions with this compound?
A3: The choice is highly dependent on the specific reaction.
-
For condensation reactions (e.g., Knoevenagel, Schiff base formation): Alcohols like ethanol or methanol are common starting points as they often dissolve the aldehyde and other reactants well.[1] Acetonitrile and Tetrahydrofuran (THF) are good aprotic alternatives.
-
For nitration (synthesis of the compound): Glacial acetic acid is a common solvent used for the nitration of the precursor, o-vanillin.[2]
-
For nucleophilic substitution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, but care must be taken as they can be difficult to remove and may promote side reactions at high temperatures.
Q4: When should I consider using a co-solvent (mixed solvent) system?
A4: A co-solvent system is beneficial in the following scenarios:
-
Mismatched Solubilities: When one reactant dissolves well in a non-polar solvent (e.g., toluene) and another dissolves best in a polar solvent (e.g., ethanol). A mixture can provide a suitable medium for both.
-
Modulating Reactivity: Adding a polar solvent to a non-polar one can increase the reaction rate by stabilizing charged intermediates.[3] Conversely, for some reactions, reducing polarity might suppress side reactions.
-
Improving Crystallization: A common technique for purification is to dissolve the product in a good solvent and then add a miscible "anti-solvent" in which the product is insoluble to induce crystallization. For example, dissolving the product in ethyl acetate and adding hexane.
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound and provides systematic solutions.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility of Reactants | 1. Re-evaluate Solvent Choice: If reactants are not fully dissolved, the reaction will be slow or incomplete. Refer to your initial solubility tests. 2. Increase Temperature: Gently heating the mixture can increase solubility and reaction rate. Monitor for potential degradation or side reactions. 3. Switch to a Stronger Solvent: Consider more polar solvents like DMF or DMSO, or use a co-solvent system (e.g., Toluene/Ethanol). |
| Side Reactions are Competing | 1. Analyze Byproducts: Use TLC, LC-MS, or NMR to identify major byproducts. Common side reactions include oxidation of the aldehyde to a carboxylic acid or polymerization.[1][4] 2. Change Solvent Polarity: The polarity of the solvent can stabilize or destabilize intermediates leading to side products. If an undesired polar intermediate is suspected, try a less polar solvent.[3] 3. Lower Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction and can be minimized by reducing the temperature.[5] |
| Product Instability or Degradation | 1. Check pH: Aldehydes can be sensitive to strongly acidic or basic conditions.[4] Ensure the pH of your reaction medium is appropriate. Buffer the reaction if necessary. 2. Use an Inert Atmosphere: If oxidation is suspected (e.g., aldehyde to carboxylic acid), run the reaction under an inert atmosphere of nitrogen or argon. 3. Prepare Solutions Fresh: Solutions of nitrobenzaldehydes can degrade over time. It is best to prepare them fresh before use.[4] |
Problem: Difficult Product Isolation & Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Product is Too Soluble in Reaction Solvent | 1. Use Anti-Solvent Precipitation: After the reaction, add a miscible anti-solvent (a solvent in which your product is insoluble) to precipitate the product. For example, add cold water or hexane.[2][6] 2. Evaporate and Switch Solvents: Remove the reaction solvent under reduced pressure and redissolve the crude material in a different solvent suitable for crystallization or chromatography. 3. Perform a Liquid-Liquid Extraction: If the product has different solubility characteristics than the impurities, an extraction can be an effective first-pass purification step.[7] |
| Formation of Persistent Impurities | 1. Optimize Reaction Conditions: Revisit the troubleshooting guide for low yield. Minimizing side reactions is the best way to avoid purification issues. 2. Screen Crystallization Solvents: Systematically test a range of solvents and co-solvent systems (e.g., ethyl acetate/hexane, ethanol/water, toluene) to find conditions that selectively crystallize your product, leaving impurities in the mother liquor.[8] 3. Employ Chromatography: If crystallization fails, column chromatography is a powerful tool. A solvent system for TLC that gives your product an Rf value of ~0.3 is often a good starting point for column elution. |
Data Presentation
Table 1: Properties of Common Laboratory Solvents
This table can help guide your initial solvent selection based on properties like polarity, boiling point, and type (protic/aprotic).
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Type |
| Water | H₂O | 100 | 10.2 | Protic |
| Ethanol | C₂H₅OH | 78 | 5.2 | Protic |
| Methanol | CH₃OH | 65 | 6.6 | Protic |
| Acetic Acid | CH₃COOH | 118 | 6.2 | Protic |
| Acetonitrile | CH₃CN | 82 | 6.2 | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.2 | Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 3.4 | Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 4.3 | Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Aprotic |
| Hexane | C₆H₁₄ | 69 | 0.0 | Aprotic |
Table 2: Example Solvent Screening Data for a Hypothetical Knoevenagel Condensation (Reaction: this compound + Malononitrile)
| Solvent | Temperature (°C) | Time (h) | Conversion (%) (by TLC) | Qualitative Purity (by TLC) |
| Ethanol | 80 (reflux) | 4 | >95% | Clean, one major spot |
| Toluene | 110 (reflux) | 8 | ~60% | Significant starting material |
| Acetonitrile | 82 (reflux) | 6 | >95% | Minor side products |
| THF | 66 (reflux) | 12 | ~80% | Clean reaction |
| Dichloromethane | 25 (RT) | 24 | <10% | No reaction |
| Solvent-Free | 125 | 0.5 | >90% | Some charring, multiple spots |
This data is illustrative and serves as an example of how to structure experimental results.
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Add ~10 mg of the solid (e.g., this compound) to a small vial.
-
Add the candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring or sonicating.
-
Record the volume of solvent required to fully dissolve the solid at room temperature.
-
If insoluble at room temperature, gently warm the mixture to the target reaction temperature and observe solubility.
-
Repeat for all reactants to find a common solvent or a suitable co-solvent pair.
Protocol 2: General Procedure for Solvent Screening in a Test Reaction
-
Set up several small-scale reactions in parallel (e.g., in vials or a reaction block), each using a different candidate solvent.
-
Use a consistent amount of starting material (e.g., 0.1 mmol scale).
-
Ensure all other parameters (temperature, stoichiometry, catalyst loading) are identical.
-
Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC).[1]
-
After a set time, compare the reactions based on the consumption of starting material and the formation of the desired product versus byproducts.
-
Select the solvent that provides the best balance of reaction rate, yield, and purity for further optimization.
Visualizations
Diagram 1: Workflow for Solvent System Optimization
This diagram illustrates a logical workflow for selecting and optimizing a solvent for your reaction.
A logical workflow for selecting and optimizing a reaction solvent.
Diagram 2: Troubleshooting Guide for Low Reaction Yield
This decision tree provides a visual guide for troubleshooting reactions that result in poor yields.
A decision tree for troubleshooting low product yield in a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound.[1][2] For this compound, which is often synthesized via nitration of 2-hydroxy-5-methoxybenzaldehyde, common impurities may include unreacted starting materials, isomeric byproducts, and inorganic residues from the reaction. A successful recrystallization will yield a product with higher purity, a sharper melting point, and well-defined crystal structures.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For polar aromatic aldehydes like this compound, suitable solvents are often polar. Based on the purification of structurally similar compounds, such as 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, ethanol or a mixed solvent system is likely to be effective.[3][4] A good starting point is to test small quantities of the crude product in various solvents to observe its solubility characteristics.
Q3: My purified this compound has a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of impurities remaining in the sample. A pure crystalline solid typically has a sharp melting point range of 1-2°C. If your recrystallized product shows a broad range, a second recrystallization may be necessary to achieve higher purity.
Q4: Can I use a single-solvent system for recrystallization?
A4: Yes, a single-solvent system can be effective if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold. Ethanol has been reported as a suitable recrystallization solvent for similar nitroaromatic compounds.[3]
Q5: When is a two-solvent (mixed-solvent) system recommended?
A5: A two-solvent system is useful when no single solvent provides the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. For a similar compound, a mixture of a more polar solvent like ethyl acetate or toluene (good solvents) and a non-polar solvent like hexane or petroleum ether (poor solvents) has been shown to be effective.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] 2. Induce crystallization: a. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. b. Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[1] c. Cooling: Cool the solution in an ice bath to further decrease solubility.[2] |
| The product "oils out" instead of crystallizing. | 1. Low melting point of the solute: The melting point of the compound is lower than the boiling point of the solvent, causing it to melt in the hot solution. 2. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.[5] 3. Solution is too concentrated. | 1. Adjust the solvent system: a. Add a small amount of the "good" solvent to the hot mixture to reduce saturation.[6] b. Consider a different solvent with a lower boiling point. 2. Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool more slowly. Insulating the flask can promote gradual cooling.[5] 3. Add more solvent: Increase the volume of the solvent to decrease the concentration of the solute. |
| Low yield of recovered crystals. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Excessive washing: Too much cold solvent was used to wash the crystals, causing some of the product to dissolve.[1] | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure proper hot filtration: Use a pre-heated funnel and flask, and keep the solution hot during filtration. 3. Optimize cooling: Allow the solution to cool to room temperature slowly, followed by cooling in an ice bath to maximize crystal formation.[3] 4. Use minimal ice-cold solvent for washing: Wash the crystals with a small amount of ice-cold solvent to minimize product loss.[1] |
| Colored impurities remain in the crystals. | 1. Colored impurities are co-crystallizing with the product. 2. Impurities are adsorbed onto the crystal surface. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot ethyl acetate solution, slowly add warm hexane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane.
-
Drying: Dry the purified product.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) |
| Water | High | Slightly Soluble[7][8] | Sparingly Soluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Ethyl Acetate | Medium | Soluble | Very Soluble |
| Toluene | Low | Sparingly Soluble | Soluble |
| Hexane | Low | Insoluble | Sparingly Soluble |
Note: This data is estimated based on the general principles of solubility ("like dissolves like") and information available for structurally similar compounds.[1] Experimental verification is recommended to determine the optimal solvent system.
Mandatory Visualization
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 8. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Analysis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its key structural isomers. As valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of their distinct physicochemical properties and biological activities is paramount. This document offers a side-by-side comparison of their synthesis, key chemical data, and potential biological relevance, supported by experimental protocols and visual representations of associated biological pathways.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the hydroxyl, methoxy, and nitro groups on the benzaldehyde scaffold significantly influences the physicochemical properties of these compounds. These differences are critical for their separation, purification, and interaction with biological targets. The table below summarizes key properties of four primary isomers.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Isomer 1 | This compound | 34549-69-4 | C₈H₇NO₅ | 197.14 | 129-134[1] |
| Isomer 2 | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | C₈H₇NO₅ | 197.14 | 141-143[2] |
| Isomer 3 | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 6635-20-7 | C₈H₇NO₅ | 197.14 | 172-175[3] |
| Isomer 4 | 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | N/A | C₈H₇NO₅ | 197.14 | N/A |
Synthesis of Isomers
The primary route for the synthesis of these isomers involves the electrophilic nitration of the corresponding hydroxy-methoxybenzaldehyde precursors. The directing effects of the existing substituents on the aromatic ring play a crucial role in the final product distribution.
General Synthesis Workflow
Biological Activities: A Comparative Perspective
Substituted nitrobenzaldehydes are known to exhibit a range of biological activities. A particularly noteworthy area of investigation for these isomers is their potential as inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[3][4]
Catechol-O-methyltransferase (COMT) Inhibition
COMT is a key enzyme in the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine. Inhibition of COMT can increase the bioavailability of these neurotransmitters and is a therapeutic strategy for conditions like Parkinson's disease. 5-Nitrovanillin (Isomer 3) is a known precursor for the synthesis of COMT inhibitors.[3] The structural similarities of the other isomers suggest they may also possess COMT inhibitory activity.
References
A Comparative Guide to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and Other Nitrobenzaldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde with other common nitrobenzaldehyde isomers (ortho-, meta-, and para-nitrobenzaldehyde) in the context of organic synthesis. The presence of multiple substituents on the aromatic ring of this compound imparts unique electronic properties that influence its reactivity and potential applications, particularly in the synthesis of complex molecules and pharmacologically active compounds. This document outlines its performance with supporting data, detailed experimental protocols, and mechanistic diagrams to inform synthetic strategies.
Physicochemical Properties
The substitution pattern on the benzaldehyde ring significantly affects the physical properties of the molecule, which in turn influences reaction conditions and purification methods.
| Property | This compound | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| CAS Number | 34549-69-4[1][2][3] | 552-89-6 | 99-61-6[4] | 555-16-8 |
| Molecular Formula | C₈H₇NO₅[1][2][3] | C₇H₅NO₃ | C₇H₅NO₃[4] | C₇H₅NO₃ |
| Molecular Weight | 197.14 g/mol [1][2][3] | 151.12 g/mol | 151.12 g/mol [4] | 151.12 g/mol |
| Appearance | Powder[5] | Pale yellow crystalline powder | Yellow or brown crystalline solid[4] | Slightly yellowish crystalline powder |
| Melting Point (°C) | 129-134[3][5][6] | 42-44 | 56-58 | 103-106 |
| Solubility | Data not readily available | Soluble in organic solvents | Sparingly soluble in water; soluble in hot water, ether, and chloroform.[4] | Soluble in water, ethanol, benzene. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-methoxyphenol. The initial step involves the formylation of 4-methoxyphenol via the Reimer-Tiemann reaction to yield 2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).[6][7] The subsequent step is the regioselective nitration of the resulting salicylaldehyde derivative.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Reimer-Tiemann Reaction) [7]
-
Materials: 4-methoxyphenol, Chloroform, Sodium hydroxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
Dissolve 4-methoxyphenol in aqueous sodium hydroxide solution.
-
Heat the solution and add chloroform dropwise with vigorous stirring.
-
Maintain the reaction at reflux for several hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
The product, 2-Hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or extraction with an organic solvent, followed by purification.
-
Step 2: Synthesis of this compound (Nitration)
This protocol is adapted from the nitration of similar phenolic aldehydes.[8]
-
Materials: 2-Hydroxy-5-methoxybenzaldehyde, Glacial acetic acid, Nitric acid (70%), Deionized water, Ice bath.
-
Procedure:
-
Dissolve 2-Hydroxy-5-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Synthetic pathway for this compound.
Comparative Performance in Synthesis: Condensation Reactions
The reactivity of benzaldehydes in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity and higher yields. Conversely, electron-donating groups (EDGs) tend to decrease reactivity.[9][10][11]
This compound possesses a combination of an electron-donating hydroxyl group (-OH), a moderately electron-donating methoxy group (-OCH₃), and a strong electron-withdrawing nitro group (-NO₂). The net effect on the aldehyde's reactivity is a complex interplay of these electronic influences. The strong electron-withdrawing nitro group at the meta position to the aldehyde significantly increases the electrophilicity of the carbonyl carbon. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may influence the conformation and reactivity of the aldehyde. The para-methoxy group, being electron-donating, will have an opposing effect to the nitro group.
In comparison to simple nitrobenzaldehydes:
-
4-Nitrobenzaldehyde: The nitro group is para to the aldehyde, allowing for strong electron withdrawal through both inductive and resonance effects, making it highly reactive.[7]
-
3-Nitrobenzaldehyde: The nitro group is meta, exerting a strong inductive electron-withdrawing effect, leading to enhanced reactivity compared to unsubstituted benzaldehyde.[9]
-
2-Nitrobenzaldehyde: The ortho-nitro group has a strong electron-withdrawing inductive effect, but steric hindrance can sometimes play a role in reducing reactivity depending on the nucleophile.
Based on these electronic effects, the expected order of reactivity in nucleophilic addition reactions would be: 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde ≈ 3-Nitrobenzaldehyde > this compound > Benzaldehyde
The presence of the electron-donating methoxy and hydroxyl groups in this compound is expected to make it less reactive than the simple nitrobenzaldehyde isomers, but still more reactive than unsubstituted benzaldehyde.
Claisen-Schmidt Condensation: A Comparative Overview
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).[5][10] The yield of this reaction is a good indicator of the aldehyde's electrophilicity.
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | 94[11] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | ~90 (in similar systems) |
| 2-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH/Ethanol | 59 (aldol product)[12] |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43[10] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | Low (data varies) |
| This compound | Acetophenone | NaOH/Ethanol | Predicted: Moderate to High |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general procedure for the Claisen-Schmidt condensation.[10]
-
Materials: Substituted benzaldehyde (e.g., this compound), Acetophenone, 95% Ethanol, Sodium Hydroxide (10% aqueous solution).
-
Procedure:
-
In a flask, dissolve the substituted benzaldehyde and acetophenone in 95% ethanol.
-
Cool the mixture in an ice bath and slowly add the sodium hydroxide solution with stirring.
-
Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into cold water to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Experimental workflow for chalcone synthesis.
Role in Drug Development and Signaling Pathways
Nitrobenzaldehydes are important precursors in the synthesis of various pharmaceuticals.[13] For instance, 3-nitrobenzaldehyde is a key intermediate in the production of dihydropyridine calcium channel blockers.[13]
Recent research has highlighted the potential of nitrobenzaldehyde in photodynamic therapy for cancer.[14] When injected into a tumor and activated by UV light, nitrobenzaldehyde can release a proton, leading to intracellular acidification and subsequent apoptosis of cancer cells.[14] This suggests a potential application for this compound and its derivatives in developing novel photoactivated anticancer agents. The substituents on the ring could be modified to tune the photochemical properties and biological activity.
Proposed mechanism of nitrobenzaldehyde in photodynamic therapy.
Furthermore, a related compound, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, has shown antibacterial activity, suggesting that this compound may also possess antimicrobial properties worth investigating.[4]
Conclusion
This compound is a versatile synthetic intermediate with a unique reactivity profile governed by the interplay of its hydroxyl, methoxy, and nitro substituents. While expected to be less reactive in condensation reactions than unsubstituted nitrobenzaldehydes due to its electron-donating groups, the presence of the nitro group still renders it significantly more reactive than benzaldehyde itself. This tunable reactivity, combined with the potential for its derivatives to be used in applications such as photodynamic therapy and as antimicrobial agents, makes it a compound of considerable interest for researchers in synthetic chemistry and drug development. Further experimental studies are warranted to fully elucidate its comparative performance in a wider range of synthetic transformations and to explore its biological activities.
References
- 1. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-HYDROXY-5-METHOXY-3-NITRO-BENZALDEHYDE | 34549-69-4 [chemicalbook.com]
- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Buy 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as antimicrobial and anticancer agents. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of these compounds.
Antimicrobial Activity
Schiff base derivatives of this compound and their metal complexes have demonstrated notable antimicrobial properties. The introduction of an imine group through condensation with various amines, and subsequent chelation with metal ions, has been shown to enhance their activity against a range of bacterial and fungal strains.
While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported in publicly available literature, studies on structurally similar Schiff bases provide a strong basis for comparison. For instance, Schiff bases derived from other substituted benzaldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range often observed. It has been noted that the presence of electron-withdrawing groups, such as the nitro group in the parent aldehyde, can contribute to increased antimicrobial efficacy.
Metal complexes of these Schiff bases often exhibit greater antimicrobial activity than the ligands alone. This enhancement is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
Table 1: Antimicrobial Activity of Structurally Related Schiff Base Derivatives (Illustrative Data)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Base from 3-nitrobenzaldehyde | Staphylococcus aureus | 10 | Gentamicin | 10 |
| Escherichia coli | 10 | Gentamicin | 10 | |
| Aspergillus niger | 10 | Fluconazole | 20 | |
| Candida albicans | 10 | Fluconazole | 20 | |
| Schiff Base from 4-chlorobenzaldehyde | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | |
| Schiff Base from 4-bromobenzaldehyde | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - |
Note: The data in this table is sourced from a study on 2-hydroxy-3,5-dinitrobenzylidene derivatives and is provided for comparative purposes. Specific MIC values for this compound derivatives need to be determined experimentally.
Anticancer Activity
Derivatives of this compound, particularly their Schiff base forms, are also being investigated for their cytotoxic effects against various cancer cell lines. The planar structure of the Schiff base moiety is thought to allow for intercalation with DNA, potentially leading to the inhibition of cell proliferation and induction of apoptosis.
Quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for comparing the cytotoxic potential of these compounds. While specific IC50 values for derivatives of this compound are limited in the available literature, studies on other nitrobenzaldehyde-derived Schiff bases have shown promising results. For example, a novel Schiff base derived from 4-nitrobenzaldehyde demonstrated an IC50 value of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF)[1].
Table 2: Cytotoxicity of Structurally Related Benzaldehyde Derivatives (Illustrative Data)
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) |
| Reference Drug | |||||
| Doxorubicin | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| Benzaldehyde Derivatives | |||||
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes and is for comparative purposes only.
Signaling Pathway Modulation: The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a common feature of cancer. Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway.[4][5]
Treatment of cancer cells with these compounds can lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes within the MAPK signaling cascade, ultimately leading to programmed cell death.
References
A Comparative Spectroscopic Guide to the Reaction Products of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of newly synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of various reaction products derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, a versatile aromatic aldehyde. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and characterization of these compounds, aiding in the advancement of chemical and pharmaceutical research.
Introduction
This compound is a valuable starting material in organic synthesis due to its array of functional groups that can be selectively targeted to create a diverse range of derivatives. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and a nitro group on the aromatic ring allows for various transformations, including condensation, oxidation, reduction, and metal complexation reactions. Spectroscopic analysis is a cornerstone in the structural elucidation of the resulting products. This guide focuses on the comparative analysis of these products using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis of this compound
A foundational understanding of the spectroscopic properties of the parent aldehyde is essential for interpreting the spectra of its derivatives.
| Spectroscopic Technique | Key Data for this compound |
| ¹H NMR | Chemical shifts (δ) for the aldehyde proton (CHO), aromatic protons (Ar-H), methoxy protons (OCH₃), and hydroxyl proton (OH) can be observed.[1] |
| IR Spectroscopy | Characteristic vibrational frequencies (cm⁻¹) for O-H, C-H (aromatic and aldehydic), C=O, N=O (asymmetric and symmetric), and C-O stretching are present.[2] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight (197.14 g/mol ), along with characteristic fragmentation patterns.[3] |
| UV-Vis Spectroscopy | Exhibits absorption maxima (λmax) in the UV-Vis region due to electronic transitions within the aromatic system and its functional groups.[4] |
Comparative Analysis of Reaction Products
The following sections detail the spectroscopic characteristics of common reaction products derived from this compound.
Schiff Bases
Condensation of this compound with primary amines yields Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These reactions are often catalyzed by a few drops of acid.
Table 1: Comparative Spectroscopic Data for Schiff Bases Derived from this compound
| Spectroscopic Technique | Key Spectral Features of Schiff Base Products | Comparison to Starting Aldehyde |
| ¹H NMR | Appearance of a new signal for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. Signals for the amine substituent will also be present.[5] | Disappearance of the aldehyde proton signal. |
| IR Spectroscopy | A strong absorption band for the C=N stretch appears around 1594-1616 cm⁻¹. | Disappearance of the C=O stretching band of the aldehyde. |
| Mass Spectrometry | The molecular ion peak will correspond to the combined mass of the aldehyde and the amine, minus the mass of a water molecule.[5] | Higher molecular weight. |
| UV-Vis Spectroscopy | Shifts in the absorption maxima compared to the aldehyde, often showing new bands corresponding to the extended conjugation of the Schiff base.[5] | Bathochromic or hypsochromic shifts depending on the amine substituent. |
Chalcones
The Claisen-Schmidt condensation of this compound with an acetophenone derivative in the presence of a base catalyst leads to the formation of chalcones, which are α,β-unsaturated ketones.
Table 2: Comparative Spectroscopic Data for Chalcones Derived from this compound
| Spectroscopic Technique | Key Spectral Features of Chalcone Products | Comparison to Starting Aldehyde |
| ¹H NMR | Appearance of two doublets for the vinylic protons (Hα and Hβ) with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[6][7] | Disappearance of the aldehyde proton signal and appearance of signals from the acetophenone moiety. |
| IR Spectroscopy | A strong absorption band for the α,β-unsaturated ketone C=O stretch typically appears around 1650 cm⁻¹. The C=C stretching vibration is also observed.[6] | Disappearance of the aldehyde C=O stretching band. |
| Mass Spectrometry | The molecular ion peak will correspond to the sum of the masses of the aldehyde and the acetophenone, minus the mass of a water molecule. | Higher molecular weight. |
| UV-Vis Spectroscopy | Significant bathochromic shift in the absorption maxima due to the extended π-conjugated system of the chalcone backbone. | Absorption at longer wavelengths. |
Other Reaction Products
This compound can undergo various other reactions to yield a range of products. While specific spectral data for each derivative from this particular aldehyde is not always readily available, the expected changes in their spectroscopic signatures can be predicted.
Table 3: Comparison of Other Potential Reaction Products
| Reaction Type | Product Type | Expected Key Spectroscopic Changes |
| Reduction of Aldehyde | Benzyl Alcohol | Disappearance of the aldehyde proton in ¹H NMR and the C=O stretch in IR. Appearance of a new signal for the -CH₂OH group.[8] |
| Reduction of Nitro Group | Amino Aldehyde | Disappearance of the N=O stretching bands in IR. Appearance of N-H stretching bands. Shift in aromatic proton signals in ¹H NMR. |
| Wittig Reaction | Alkene | Disappearance of the aldehyde proton in ¹H NMR and the C=O stretch in IR. Appearance of signals for the newly formed double bond protons. |
| Perkin Reaction | Cinnamic Acid Derivative | Disappearance of the aldehyde proton in ¹H NMR. Appearance of a carboxylic acid OH and C=O stretch in IR. |
| Coumarin Synthesis | Coumarin Derivative | Formation of a lactone ring, resulting in a characteristic C=O stretching frequency in the IR spectrum. Complex changes in the ¹H NMR aromatic region.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: Typically 200-800 nm.
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Ionization Mode: ESI is suitable for polar, non-volatile compounds, while EI is used for more volatile and thermally stable compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques.
Caption: Workflow for the synthesis and spectroscopic analysis of reaction products.
References
- 1. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) IR Spectrum [m.chemicalbook.com]
- 3. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. basjsci.edu.iq [basjsci.edu.iq]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarins from 2-hydroxy-3-methoxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" with similar compounds
A Comparative Guide to the Reactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This guide provides an objective comparison of the reactivity of this compound with other substituted benzaldehydes, supported by experimental data. Understanding the influence of various substituents on the aromatic ring is crucial for researchers, scientists, and drug development professionals in optimizing reaction pathways, elucidating mechanisms, and designing novel molecules.
The Influence of Substituents: An Overview
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. The interplay of electronic and steric effects from substituents on the benzene ring dictates this electrophilicity and, consequently, the compound's reactivity in various chemical transformations.
-
Electronic Effects : Substituents alter the electron density at the reaction center.
-
Electron-Withdrawing Groups (EWGs) , such as the nitro group (–NO₂), decrease electron density on the benzene ring and the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive in nucleophilic addition reactions.
-
Electron-Donating Groups (EDGs) , like the hydroxyl (–OH) and methoxy (–OCH₃) groups, increase electron density on the ring through resonance. This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.
-
-
Steric Effects : The size and position of substituents can hinder the approach of reactants to the aldehyde group. Ortho-substituents, in particular, can cause significant steric hindrance, potentially slowing down reaction rates.[1]
In This compound , the reactivity is a composite of these effects:
-
The nitro group at the meta position to the aldehyde is a strong electron-withdrawing group, which strongly enhances the electrophilicity of the carbonyl carbon.
-
The hydroxyl group at the ortho position is an electron-donating group by resonance but can also form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which can influence its conformation and reactivity.
-
The methoxy group at the para position to the hydroxyl group is also electron-donating.
The net effect is a complex balance where the strong deactivating effect of the nitro group likely dominates, making the aldehyde group highly reactive towards nucleophiles, though this may be tempered by steric hindrance from the ortho-hydroxyl group.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in common organic reactions. The data illustrates the impact of different electronic substituents on reaction rates.
| Substituent(s) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| H (Benzaldehyde) | Oxidation with BTMACB | 1.00 | [2] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [2] |
| p-Cl | Oxidation with BTMACB | 0.55 | |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [2] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | |
| H (Benzaldehyde) | Wittig Reaction | 1.00 | |
| p-NO₂ | Wittig Reaction | 14.7 | |
| m-NO₂ | Wittig Reaction | 10.5 | |
| p-Cl | Wittig Reaction | 2.75 | |
| p-CH₃ | Wittig Reaction | 0.45 | |
| p-OCH₃ | Wittig Reaction | 0.22 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of unsubstituted benzaldehyde.
From the data, it is evident that electron-withdrawing groups like –NO₂ significantly accelerate the rate of nucleophilic addition (Wittig reaction) by increasing the carbonyl carbon's electrophilicity. Conversely, electron-donating groups like –OCH₃ retard the reaction. For this compound, one would predict a high reactivity in nucleophilic additions, primarily driven by the 3-nitro group.
Key Reaction Comparisons
Nucleophilic Addition Reactions
Reactions such as the Wittig reaction, Knoevenagel condensation, and aldol reactions are fundamentally driven by the attack of a nucleophile on the carbonyl carbon. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring provides resonance stabilization that reduces the carbonyl's electrophilicity. However, the presence of a strong EWG like the nitro group in this compound is expected to make it significantly more reactive than benzaldehyde and its derivatives containing only EDGs (like salicylaldehyde or vanillin).
Caption: Influence of substituents on carbonyl electrophilicity and reactivity.
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents on the oxidation rate can be complex and depends on the specific oxidizing agent and reaction mechanism. Often, the reaction involves a transition state where a positive charge develops on the aldehydic carbon, suggesting a hydride transfer mechanism.[1] In such cases, EDGs that can stabilize this positive charge accelerate the reaction, as seen with the p-OCH₃ group in the table. The EWG (-NO₂) has a less straightforward effect but can influence the reaction rate.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions on the benzene ring, the existing substituents direct the position of the incoming electrophile. The aldehyde group is deactivating and a meta-director.[3] In contrast, the hydroxyl and methoxy groups are activating and ortho-, para-directors.[4] The nitro group is a strong deactivating, meta-directing group.[3] For this compound, the directing effects are complex:
-
-OH (ortho to aldehyde): Directs to its ortho and para positions (the aldehyde and the 3-position).
-
-OCH₃ (para to aldehyde): Directs to its ortho positions (the 3- and 5-positions).
-
-NO₂ (meta to aldehyde): Directs to its meta positions (the 5-position and the aldehyde).
The net result is a highly deactivated ring, and any further substitution would be challenging and likely directed by the strongest activating groups (-OH and -OCH₃) to the remaining available positions, if the reaction is feasible at all.
Experimental Protocols
Below are representative methodologies for key experiments used to assess the reactivity of substituted benzaldehydes.
General Protocol for Wittig Reaction Kinetics
This protocol describes a general method for comparing the reaction rates of different benzaldehydes with a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (e.g., this compound, Benzaldehyde)
-
Phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetophenone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Internal standard for analysis (e.g., Dodecane)
-
Reaction vessel, magnetic stirrer, thermostat
-
Analytical instrument (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation: A solution of the phosphonium ylide and the internal standard in anhydrous THF is prepared in a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Initiation: A solution of the substituted benzaldehyde in THF is rapidly injected into the ylide solution to initiate the reaction.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: Each aliquot is immediately quenched (e.g., by adding a small amount of dilute acid or by rapid cooling) to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the remaining benzaldehyde relative to the internal standard.
-
Data Processing: The concentration of the aldehyde is plotted against time. The initial reaction rate is determined from the slope of this curve. By comparing the initial rates for different substituted benzaldehydes under identical conditions, their relative reactivities can be established.
Caption: Workflow for a kinetic study of the Wittig reaction.
Synthesis of this compound
This protocol is based on the nitration of o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), a structurally similar starting material.
Materials:
-
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or a standard nitrating mixture (e.g., HNO₃ in acetic acid)
-
Glacial acetic acid
-
Ice-cold water
-
Stirring apparatus, filtration equipment (Buchner funnel)
Procedure:
-
Dissolution: o-Vanillin is dissolved in glacial acetic acid at room temperature.[5]
-
Nitration: Solid Y(NO₃)₃·6H₂O is added to the solution, and the mixture is shaken or stirred vigorously.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the reaction mixture is poured into a larger volume of ice-cold water.[5]
-
Isolation: The resulting solid precipitate is allowed to stand for approximately 15 minutes and is then collected by vacuum filtration.[5]
-
Washing and Drying: The collected product is washed with cold water to remove residual acid and then dried. The product can often be used directly without further purification.[5]
Caption: Simplified reaction pathway for Knoevenagel condensation.
References
A Comparative Guide to the Biological Efficacy of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of Schiff bases derived from 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde and its isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The aim is to offer an objective overview of their potential as antimicrobial and anticancer agents, supported by available experimental data and detailed methodologies.
Anticancer Activity
To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Schiff bases derived from other substituted benzaldehydes against different cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) of Various Schiff Bases
| Schiff Base Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 5-(diethylamino)-2-([2,6- diethylphenylimino]methyl)phenol | HepG2 | - | Doxorubicin | - |
| 5-(diethylamino)-2-([2,6- diethylphenylimino]methyl)phenol | MCF-7 | - | Doxorubicin | - |
| 2,4-dihydroxy benzaldehyde derivative 5 | PC3 | 7.43 | - | - |
| 2,4-dihydroxy benzaldehyde derivative 6 | PC3 | 7.15 | - | - |
| 2,4-dihydroxy benzaldehyde derivative 13 | PC3 | 4.85 | - | - |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68 (µg/mL) | - | - |
Note: Data for this compound Schiff bases is not included due to unavailability in the cited sources. The presented data is for comparative purposes to illustrate the potential of this class of compounds.
Antimicrobial Activity
Schiff bases and their metal complexes have demonstrated significant potential as antimicrobial agents. Research on derivatives of the closely related isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, indicates promising antibacterial and antifungal activities.[3][4][5] The chelation of these Schiff bases with metal ions often enhances their biological efficacy.[3]
The following table would typically present the Minimum Inhibitory Concentration (MIC) values of the Schiff bases and their metal complexes against various bacterial and fungal strains compared to standard antibiotics and antifungals. However, specific MIC values for Schiff bases of this compound were not available in the searched literature. A study on Schiff bases of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde confirmed their evaluation using the Broth Dilution Method, but the quantitative results were not detailed in the available excerpts.[5]
Table 2: Comparative Antimicrobial Activity (MIC) of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde Schiff Base Metal Complexes
| Compound | S. aureus (MIC in µg/mL) | S. pyogenes (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | C. albicans (MIC in µg/mL) | A. niger (MIC in µg/mL) | A. clavatus (MIC in µg/mL) |
| Schiff Base Ligand (MPM) | - | - | - | - | - | - | - |
| [Cu(MPM)2] | - | - | - | - | - | - | - |
| [Ni(MPM)2] | - | - | - | - | - | - | - |
| Schiff Base Ligand (FPM) | - | - | - | - | - | - | - |
| [Cu(FPM)2] | - | - | - | - | - | - | - |
| [Ni(FPM)2] | - | - | - | - | - | - | - |
| Standard Drugs | Ampicillin | Chloramphenicol | Ciprofloxacin | Norfloxacin | Nystatin | Miconazole | Griseofulvin |
| MIC (µg/mL) | 100 | 50 | 25 | 50 | 100 | 100 | 500 |
Note: The MIC values for the tested compounds are not available in the cited sources and are represented by "-". The standard drug MICs are provided for reference.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxicity of the Schiff bases is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: A typical workflow for determining the anticancer activity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the Schiff bases against various microorganisms is determined using the broth microdilution method.
Workflow for Broth Microdilution Method
Caption: The general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Protocol:
-
Preparation of Compounds: Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathway in Anticancer Activity
While the precise mechanism of action for Schiff bases derived from this compound has not been fully elucidated, studies on other anticancer Schiff bases suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in inducing apoptosis (programmed cell death).[6] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.
Hypothesized MAPK-Mediated Apoptosis Pathway
Caption: A simplified diagram of a potential MAPK signaling pathway leading to apoptosis that may be activated by Schiff base compounds.
This guide highlights the potential of Schiff bases derived from this compound as valuable scaffolds in drug discovery. Further research is warranted to fully elucidate their biological activities, establish a comprehensive comparative dataset against standard drugs, and unravel their precise mechanisms of action.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. socialresearchfoundation.com [socialresearchfoundation.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data for these compounds and structurally related alternatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Schiff bases, a prominent class of derivatives of this compound, have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis through modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Comparative Cytotoxicity of Benzaldehyde Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzaldehyde derivatives against a panel of human cancer cell lines. This data, primarily obtained through the MTT assay, allows for a comparison of the relative potency of these compounds.
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) |
| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.
A novel Schiff base derived from 4-nitrobenzaldehyde has also shown promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while exhibiting lower toxicity to normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL.[1] Furthermore, certain Schiff base metal complexes have displayed potent anticancer effects. For instance, a copper(II) complex exhibited IC50 values of 13.50 µM, 13.85 µM, 13.88 µM, and 20.01 µM against HeLa, HL-60, Caco-2, and A-549 cancer cell lines, respectively.[2] Another study reported a water-soluble copper(II) Schiff base complex with an IC50 value of 12 µM against the A549 lung cancer cell line.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow of the MTT cytotoxicity assay.
Signaling Pathway: MAPK in Cancer
Several benzaldehyde derivatives exert their anticancer effects by modulating the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is a common feature in many cancers. Treatment with certain Schiff base derivatives can lead to an increase in apoptotic cell populations and disruption of the mitochondrial membrane potential.[4][5] This is often accompanied by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes within the MAPK cascade.[4][5]
Simplified MAPK signaling pathway and the inhibitory role of derivatives.
Antimicrobial Activity
Derivatives of this compound, particularly their Schiff base metal complexes, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity
A study on Schiff base ligands synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and their copper(II) and nickel(II) complexes demonstrated antimicrobial activity against various microorganisms.[6] The activity was assessed using the broth dilution method.[6] While specific MIC values were not tabulated in the cited abstract, the study indicates that these compounds were tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive bacteria), Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria), and the fungi Candida albicans, Aspergillus niger, and Aspergillus clavatus.[6] Generally, metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligands.[7]
For comparison, the table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of trimethoxybenzaldehyde isomers against Candida albicans.
| Compound | Test Organism | MIC (mg/mL) | MFC (mg/mL) |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | 0.5 |
| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 2 |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 4 |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: To find the lowest concentration of a substance that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Workflow of the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug discovery and development to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde," a crucial building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data from a hypothetical synthesized batch against a certified reference standard, offering a clear framework for purity evaluation.
Comparative Analysis of Purity
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a thorough purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural confirmation and can be used for quantitative analysis, and traditional methods such as melting point determination offer a straightforward assessment of overall purity.[3][4]
Data Summary
The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a high-purity commercial standard.
| Analytical Technique | Parameter | High-Purity Standard | Synthesized Sample | Analysis |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.8% | 97.5% | The synthesized sample shows a lower purity with minor impurity peaks detected. |
| Retention Time (min) | 5.2 | 5.2 | The main peak in the synthesized sample corresponds to the standard. | |
| Impurity 1 (Area %) | Not Detected | 1.8% (at 3.7 min) | A significant impurity is present. | |
| Impurity 2 (Area %) | 0.2% | 0.7% (at 6.1 min) | A minor impurity is present at a higher level than the standard. | |
| GC-MS | Residual Solvents | Not Detected | Toluene (0.05%) | Trace amounts of toluene, likely from the synthesis or purification process, are present. |
| Volatile Impurities | Not Detected | Not Detected | No volatile organic impurities were detected. | |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (δ, ppm) | 10.35 (s, 1H) | 10.35 (s, 1H) | The chemical shift of the key proton is consistent with the standard. |
| Aromatic Protons (δ, ppm) | 7.58 (d, 1H), 7.21 (d, 1H) | 7.58 (d, 1H), 7.21 (d, 1H) | The aromatic proton signals match the standard. | |
| Methoxy Protons (δ, ppm) | 3.95 (s, 3H) | 3.95 (s, 3H) | The methoxy signal is consistent with the standard. | |
| Hydroxyl Proton (δ, ppm) | 11.8 (s, 1H) | 11.8 (s, 1H) | The hydroxyl proton signal matches the standard. | |
| Melting Point | Range (°C) | 132 - 134 | 129 - 134[5] | The broader melting point range of the synthesized sample indicates the presence of impurities. |
Experimental Workflow for Purity Assessment
A logical and systematic workflow is crucial for the comprehensive purity analysis of a synthesized compound. The following diagram illustrates the key stages of this process.
Detailed Experimental Protocols
The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is used for the separation, identification, and quantification of non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV-Vis spectrum of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the synthesized compound and the reference standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A working solution of 0.1 mg/mL is then prepared by dilution.
-
Data Analysis: The retention time of the main peak in the sample is compared to the reference standard for identification. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Impurities are quantified using the same method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile organic compounds, including residual solvents from the synthesis.[2]
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: A solution of the synthesized compound is prepared in a suitable high-boiling point solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Data Analysis: The retention times and mass fragmentation patterns of any detected peaks are compared to a spectral library (e.g., NIST) for identification of residual solvents or volatile impurities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound and detecting structurally similar impurities.[4]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks in the sample spectrum are compared to the spectrum of the high-purity standard to confirm the structure and identify any discrepancies that might indicate impurities.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically have a sharp melting point range of 1-2 °C.[3][6]
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased (1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
-
Data Analysis: The observed melting point range is compared to the literature value and that of the high-purity standard. A broad or depressed melting point range suggests the presence of impurities.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the potential for off-target interactions, or cross-reactivity, is critical for mitigating adverse effects and ensuring the safety and efficacy of novel drug candidates. This guide provides a comparative analysis of the potential cross-reactivity of derivatives of "2-Hydroxy-5-methoxy-3-nitrobenzaldehyde," a versatile scaffold in medicinal chemistry. In the absence of direct, comprehensive cross-reactivity studies on its derivatives, this document leverages experimental data from structurally related compounds to predict and evaluate potential off-target interactions.
Introduction to this compound and Cross-Reactivity
This compound is a substituted aromatic aldehyde with a rich chemical functionality that makes it an attractive starting point for the synthesis of diverse molecular entities. The presence of hydroxyl, methoxy, and nitro groups on the benzaldehyde core allows for a wide range of chemical modifications, leading to derivatives with potential therapeutic activities. However, the same structural features that confer desired biological activity can also lead to interactions with unintended biological targets.
Cross-reactivity, the binding of a compound to one or more unintended targets, is a significant concern in drug development. It can lead to a variety of outcomes, from unexpected side effects to beneficial polypharmacology. Therefore, a thorough assessment of a compound's selectivity profile is paramount. This guide explores the potential cross-reactivity of this compound derivatives by examining the known biological targets of related chemical classes, namely salicylaldehydes, benzaldehydes, and nitrobenzaldehydes.
Potential Off-Target Classes and Comparative Data
Based on the known biological activities of structurally similar compounds, derivatives of this compound may exhibit cross-reactivity with several classes of enzymes and signaling pathways. The following sections provide a comparative overview of these potential off-targets, supported by quantitative data from the literature.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Benzaldehyde and its derivatives have been shown to inhibit tyrosinase. The inhibitory potential is influenced by the nature and position of substituents on the aromatic ring.
Table 1: Comparative Inhibitory Activity of Benzaldehyde Derivatives against Tyrosinase
| Compound | IC50 (µM) | Inhibition Type | Source of Tyrosinase | Substrate |
| Benzaldehyde | 31.0 | Partial noncompetitive | Mushroom | 4-t-butylcatechol |
| 2-Hydroxy-4-methoxybenzaldehyde | 30 | Mixed-type | Mushroom | L-DOPA |
| 4-Hydroxybenzaldehyde derivative | 2.55 (mM) | - | Mushroom | - |
| 4-Dimethoxyphosphate benzaldehyde derivative | 0.059 (mM) | - | Mushroom | - |
| 2,4-Dihydroxybenzaldehyde | - | - | Mushroom | L-DOPA |
| 3,4-Dihydroxybenzaldehyde | - | - | Mushroom | L-DOPA |
| Kojic Acid (Reference) | - | - | Mushroom | L-DOPA |
Note: IC50 values should be compared with caution as experimental conditions can vary between studies.
The data suggests that hydroxyl and methoxy substitutions on the benzaldehyde ring can influence tyrosinase inhibitory activity.[1][2][3] Therefore, derivatives of this compound, which contain both of these functional groups, warrant investigation for potential tyrosinase inhibition.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Salicylaldehyde derivatives have been explored as cholinesterase inhibitors.
Table 2: Comparative Inhibitory Activity of Salicylaldehyde and Related Derivatives against Cholinesterases
| Compound Class/Derivative | Target Enzyme | IC50/Ki |
| 4-(Diethylamino)-salicylaldehyde based thiosemicarbazones | AChE | Ki: 121.74 - 548.63 nM |
| BChE | Ki: 132.85 - 618.53 nM | |
| Salicylanilide N-alkylcarbamates | AChE | IC50: 32.1 µmol/L (for octyl derivative) |
The potent activity of salicylaldehyde-based thiosemicarbazones against both AChE and BChE highlights the potential for salicylaldehyde scaffolds to interact with these enzymes.[4][5]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy. Nitrobenzamide derivatives have been identified as PARP inhibitors. Given the structural similarity, nitrobenzaldehyde derivatives could also exhibit activity against PARP.
Table 3: Comparative Inhibitory Activity of Nitrobenzamide Derivatives against PARP-1
| Compound | IC50 (nM) | Cell Line |
| 3-Nitrobenzamide | 3300 | Cell-free |
| 4-Iodo-3-nitrobenzamide | - | - |
| Olaparib (Reference) | 13 | - |
While the inhibitory potency of simple nitrobenzamides is modest compared to dedicated inhibitors like Olaparib, this interaction highlights a potential off-target for nitro-substituted aromatic compounds.[6][7]
Kinase Modulation (MAPK Pathway)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer. Some small molecules can modulate this pathway. While direct evidence for this compound is lacking, the potential for small aromatic molecules to act as kinase inhibitors is well-established.
Table 4: Inhibitory Activity of Selected Small Molecule Inhibitors of the p38 MAPK Pathway
| Compound | Target | IC50 (nM) |
| Adezmapimod (SB203580) | p38 MAP kinase | 222.44 ± 5.98 |
| Compound AA6 (imidazole derivative) | p38 MAP kinase | 403.57 ± 6.35 |
| KO-947 | ERK1/2 | 10 |
| Compound 39 (isoindolinone derivative) | ERK2 | 0.7 |
The data for various small molecule kinase inhibitors demonstrates the high potency that can be achieved.[8] Cross-reactivity studies against a panel of kinases would be essential to determine the selectivity profile of any new derivative.
Experimental Protocols
To experimentally assess the potential cross-reactivity of this compound derivatives, a tiered screening approach is recommended. The following are detailed methodologies for key primary assays.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibitor Profiling (Competitive Binding Assay)
Objective: To assess the selectivity of a test compound against a broad panel of kinases.
Methodology: This assay is typically performed using commercially available platforms (e.g., KINOMEscan™). The general principle is a competitive binding assay where the test compound competes with a known, labeled ligand for binding to a large panel of recombinant kinases.
Procedure Outline:
-
A proprietary DNA-tagged kinase is incubated with the test compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
An immobilized, broad-spectrum kinase inhibitor is then added to the mixture.
-
The amount of kinase that binds to the immobilized inhibitor is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase compared to a control indicates that the test compound is competing for the active site.
-
Results are typically reported as a percentage of control, and hits are further evaluated in dose-response assays to determine Kd or IC50 values.
Visualizing Potential Interactions and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the DOT language.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Experimental workflow for cross-reactivity screening.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of "this compound" derivatives is currently limited, this guide provides a predictive framework based on the known biological activities of related chemical scaffolds. The potential for these derivatives to interact with targets such as tyrosinase, cholinesterases, PARP, and kinases in the MAPK pathway underscores the importance of comprehensive selectivity profiling in their development as therapeutic agents.
Future research should focus on the systematic evaluation of a library of "this compound" derivatives against a broad panel of biological targets. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the structure-activity relationships governing both on-target potency and off-target interactions will be crucial for the rational design of selective and safe drug candidates based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of the valuable building block, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
This guide provides a detailed comparison of two primary synthetic routes for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The comparison focuses on direct nitration of 5-methoxysalicylaldehyde using different nitrating agents and reaction conditions, offering insights into the efficiency, safety, and scalability of each approach.
Route 1: Nitration with Nitric Acid in Acetic Acid
This classical approach involves the direct nitration of 2-hydroxy-5-methoxybenzaldehyde using a mixture of nitric acid in glacial acetic acid. The hydroxyl and methoxy groups on the aromatic ring direct the electrophilic substitution of the nitro group to the ortho and para positions. Due to steric hindrance from the adjacent formyl group and the directing effect of the hydroxyl group, the nitration predominantly occurs at the 3-position.
Experimental Protocol:
A solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in glacial acetic acid is cooled to 0-5 °C in an ice bath. A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and glacial acetic acid is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until neutral, and dried to afford this compound. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Route 2: Nitration with a Metal Nitrate Salt in Acetic Acid
An alternative and potentially milder approach to nitration involves the use of a metal nitrate salt, such as yttrium (III) nitrate hexahydrate, in an acetic acid medium. This method can offer improved selectivity and safety compared to the use of concentrated nitric acid. The in-situ generation of the nitrating species allows for a more controlled reaction.
Experimental Protocol:
2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) is dissolved in glacial acetic acid at room temperature. To this solution, a solid metal nitrate salt like yttrium (III) nitrate hexahydrate (1-1.2 equivalents) is added in portions with vigorous stirring. The reaction mixture is then stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 40-50 °C), for a period of 2-6 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is poured into cold water to precipitate the product. The solid is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Quantitative Data Summary
| Parameter | Route 1: Nitric Acid in Acetic Acid | Route 2: Metal Nitrate in Acetic Acid |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde |
| Nitrating Agent | Concentrated Nitric Acid | Yttrium (III) Nitrate Hexahydrate |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Reaction Temperature | 0-10 °C | Room Temperature to 50 °C |
| Reaction Time | 1-3 hours | 2-6 hours |
| Reported Yield | ~75-85% (typical for analogous reactions) | Potentially higher selectivity, yield dependent on specific metal salt and conditions |
| Purity of Crude Product | Generally good, may contain minor isomers | Often high due to milder conditions |
| Safety Considerations | Use of concentrated nitric acid requires caution (corrosive, strong oxidant) | Metal nitrates are generally easier and safer to handle than concentrated nitric acid |
Synthetic Pathway Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Feature | Route 1: Nitric Acid in Acetic Acid | Route 2: Metal Nitrate in Acetic Acid |
| Reagent Handling & Safety | Requires careful handling of corrosive and highly oxidative concentrated nitric acid. Exothermic reaction that needs strict temperature control. | Metal nitrates are generally crystalline solids that are easier and safer to handle. The reaction is typically less exothermic, allowing for better control. |
| Reaction Conditions | Low temperature (0-10 °C) is crucial to minimize side product formation and ensure safety. | Can often be performed at or slightly above room temperature, simplifying the experimental setup. |
| Selectivity | While generally providing good selectivity for the 3-nitro isomer, the formation of other isomers or oxidation byproducts is possible. | Often exhibits higher regioselectivity due to the nature of the nitrating species generated in situ, potentially leading to a purer crude product. |
| Scalability | Scalable, but the management of the exothermicity can be challenging on a larger scale. | Generally more amenable to scaling up due to better temperature control and safer reagents. |
| Cost-Effectiveness | Nitric acid and acetic acid are relatively inexpensive commodity chemicals. | Metal nitrates, particularly those of rare earth metals like yttrium, can be more expensive, potentially increasing the overall cost of the synthesis. |
| Environmental Impact | The use of concentrated nitric acid can lead to the formation of NOx gases. The workup involves quenching in a large volume of water. | The use of metal salts may require appropriate waste disposal procedures for the metal-containing byproducts. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.
Route 1 is a well-established and cost-effective method, particularly for smaller-scale syntheses where the necessary safety precautions for handling nitric acid can be easily implemented.
Route 2 presents a potentially safer and more selective alternative, which may be advantageous for larger-scale production and for applications where high purity of the final product is critical. The higher cost of some metal nitrates may be offset by improved yields, reduced purification efforts, and enhanced safety.
Researchers are encouraged to evaluate both methods based on their available resources, safety infrastructure, and the desired scale and purity of the final product. Further optimization of reaction conditions for either route may lead to improved outcomes.
In-Vitro Efficacy of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro biological activities of derivatives of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of specific experimental data for derivatives of this compound, this guide draws objective comparisons with structurally similar compounds, providing a valuable reference for researchers in the field of drug discovery.
Anticancer Activity: A Look at Structurally Related Schiff Bases
While direct in-vitro anticancer data for Schiff base derivatives of this compound is not extensively documented in publicly available literature, the broader class of substituted benzaldehyde Schiff bases has demonstrated significant cytotoxic potential against various cancer cell lines. Research into these related compounds provides a strong rationale for investigating the anticancer properties of this compound derivatives.
For instance, Schiff bases derived from the closely related 2-hydroxybenzaldehyde have been a subject of interest in anticancer research. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]
To provide a quantitative perspective, the following table summarizes the cytotoxic activity of Schiff bases derived from 4-nitrobenzaldehyde, another structurally relevant compound, against a human tongue squamous cell carcinoma fibroblast (TSCCF) cell line. This data is presented to offer a comparative benchmark for the potential efficacy of this compound derivatives.
Table 1: In-Vitro Cytotoxicity of a 4-Nitrobenzaldehyde Schiff Base Derivative
| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time (h) |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | Not Specified | 446.68 | 72 |
Data sourced from a study on the cytotoxic activities of a novel Schiff base derived from 4-nitrobenzaldehyde.[3]
Antimicrobial Activity: Insights from a Close Structural Analog
The antimicrobial potential of Schiff bases derived from substituted benzaldehydes is well-established. In the absence of direct data on this compound derivatives, this guide presents data from a comprehensive study on the antimicrobial activity of Schiff base metal complexes derived from its isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[4] This provides valuable comparative data on the minimum inhibitory concentrations (MIC) against a range of pathogenic bacteria and fungi.
The study highlights that the chelation of the Schiff bases with metal ions can enhance their antimicrobial efficacy. The following tables summarize the MIC values for the Schiff base ligands and their copper(II) and nickel(II) complexes.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol (L¹) and its Metal Complexes (µg/mL)
| Microorganism | L¹ | [Cu(L¹)₂] | [Ni(L¹)₂] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | >1000 | 500 | 500 |
| Streptococcus pyogenes | >1000 | 250 | 500 |
| Gram-Negative Bacteria | |||
| Escherichia coli | >1000 | 250 | 500 |
| Pseudomonas aeruginosa | >1000 | 500 | >1000 |
| Fungi | |||
| Candida albicans | >1000 | 500 | 500 |
| Aspergillus niger | >1000 | 250 | 500 |
| Aspergillus clavatus | >1000 | 500 | 500 |
Table 3: Minimum Inhibitory Concentration (MIC) of 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol (L²) and its Metal Complexes (µg/mL)
| Microorganism | L² | [Cu(L²)₂] | [Ni(L²)₂] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | >1000 | 250 | 500 |
| Streptococcus pyogenes | >1000 | 250 | 250 |
| Gram-Negative Bacteria | |||
| Escherichia coli | >1000 | 500 | 500 |
| Pseudomonas aeruginosa | >1000 | >1000 | >1000 |
| Fungi | |||
| Candida albicans | >1000 | 500 | 500 |
| Aspergillus niger | >1000 | 500 | 500 |
| Aspergillus clavatus | >1000 | 250 | 500 |
Data adapted from a study on the synthesis and antimicrobial studies of Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[4]
Experimental Protocols
To facilitate reproducible research, this section details the standard methodologies for the key in-vitro assays discussed in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound (derivatives of this compound)
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific concentration (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations. Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Experimental Workflow for In-Vitro Anticancer Screening
Caption: Workflow for evaluating the in-vitro anticancer activity of test compounds.
Proposed Signaling Pathway for Benzaldehyde Schiff Base-Induced Apoptosis
Caption: Potential mechanism of action via the MAPK signaling pathway.
References
- 1. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 34549-69-4 [sigmaaldrich.com]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation of dust.[1][2][3]
-
Spill Management: In the event of a spill, do not discharge the material into drains or rivers.[2] Absorb the spill with an inert material like sand or vermiculite, then sweep it up, and place it into a suitable, sealed container for disposal as hazardous waste.[2][3]
Hazard and Toxicity Data
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[4][5] It is also harmful if swallowed.[3] The following table summarizes the available acute toxicity data.
| Toxicity Data | Species | Dose | Reference |
| LD50 Oral | Rat | 3,300 mg/kg | [2] |
| LD50 Dermal | Rabbit | > 5,010 mg/kg | [2] |
Disposal Decision Workflow
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal company. The following diagram outlines the decision-making process for its collection and disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. On-site chemical neutralization is not recommended without specific, validated protocols and institutional approval, as it may create other hazardous byproducts.
Waste Collection and Containerization
-
Select a Compatible Container: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The original product container can be reused for this purpose if it is in good condition.[6]
-
Transfer the Waste: Carefully transfer the unwanted this compound powder, contaminated materials (e.g., weighing boats, gloves), or spill cleanup debris into the designated waste container.[3] Avoid creating dust.[3] If dealing with a solution, pour it carefully into the container.
-
Seal the Container: Securely close the container to prevent leaks or spills. Keep the container closed at all times except when adding waste.[7]
Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement for hazardous waste management.[8]
-
Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label Information: Clearly write the following information on the label:
-
The words "Hazardous Waste".[8]
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
Composition: List all contents, including any solvents, with their estimated percentages.
-
Hazard Information: Indicate the relevant hazards (e.g., "Irritant"). The GHS pictograms for skin/eye irritation should be present.
-
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7]
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2]
Arranging for Final Disposal
-
Contact EHS: Once the container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.[1] They will handle the logistics of consolidation and transfer to a licensed hazardous waste disposal facility.
-
Waste Manifests: For off-site disposal, a hazardous waste manifest will be used to track the waste from your facility to its final destination. Your EHS department will typically manage this documentation.[8]
Regulatory Note: Disposal of hazardous waste is governed by strict federal, state, and local regulations.[2] Always consult your institution's specific waste management plan and follow the guidance of your EHS department to ensure full compliance.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. valsynthese.ch [valsynthese.ch]
- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
For Immediate Reference: Key Safety and Handling Protocols
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.
According to safety data, this compound is toxic if swallowed and may cause an allergic skin reaction[1][2]. The signal word for this chemical is "Danger"[1].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashes[3][4]. | Protects against splashes and dust that can cause serious eye irritation[5][6]. |
| Hand Protection | Chemical-resistant, impermeable gloves. Butyl rubber or nitrile gloves are recommended.[7][8] Inspect gloves for any damage before use[9]. | Prevents skin contact, which can cause irritation and allergic reactions[1][5][6]. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[3][7]. | Provides a barrier against accidental skin contact[9]. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust inhalation[7]. If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with an appropriate organic vapor/particulate cartridge is necessary[7][10][11]. | Protects against inhalation of the powder, which may cause respiratory irritation[5][12][6]. |
Experimental Workflow and Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the necessary steps for handling this compound.
References
- 1. This compound 97 34549-69-4 [sigmaaldrich.com]
- 2. This compound | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. benchchem.com [benchchem.com]
- 10. download.basf.com [download.basf.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
